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Core Science & Biosynthesis

Foundational

Structural and Stereochemical Profiling of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane Hydrochloride: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Crystallographers, and Drug Development Professionals Executive Summary The pursuit of novel chemical space in modern drug discovery has driv...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Crystallographers, and Drug Development Professionals

Executive Summary

The pursuit of novel chemical space in modern drug discovery has driven the adoption of highly constrained, three-dimensional scaffolds. Among these, spirocyclic modules containing four-membered rings have emerged as privileged bioisosteres for traditional flat heterocycles (e.g., morpholines and piperidines)[1]. The azaspiro[3.5]nonane core provides a unique combination of conformational rigidity, reduced lipophilicity (logP), and enhanced metabolic stability[2].

This whitepaper provides an in-depth technical analysis of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride , a highly specialized building block. We will dissect its cryptic stereochemical dynamics—specifically its conformational enantiomerism—and provide field-proven, self-validating protocols for its crystallization and single-crystal X-ray diffraction (SCXRD) analysis.

Stereochemical Architecture: The Illusion of Symmetry

At first glance, the 2-(methoxymethyl)-7-azaspiro[3.5]nonane free base appears to lack a classical stereocenter. The standard IUPAC numbering places the spiro carbon at C4, the nitrogen at N7, and the methoxymethyl substituent at C2 of the cyclobutane ring.

Time-Averaged vs. Instantaneous Symmetry

In solution, the molecule exhibits a time-averaged plane of symmetry ( Cs​ ) passing through C2, C4, and N7, rendering the molecule achiral. However, this time-averaged symmetry masks a complex dynamic reality:

  • Piperidine Chair Conformation: The piperidine ring adopts a highly favorable chair conformation. Consequently, the two bonds connecting the spiro carbon (C4) to the cyclobutane ring (C1 and C3) must occupy axial and equatorial positions relative to the piperidine chair.

  • Conformational Enantiomerism: Because C1 is axial and C3 is equatorial (or vice versa), the theoretical plane of symmetry is broken. The molecule is instantaneously chiral ( C1​ symmetry).

  • Dynamic Interconversion: Rapid nitrogen inversion and chair flipping ( ΔG‡≈10 kcal/mol) interconvert these two state configurations at room temperature, making them conformational enantiomers.

When the compound is converted to its hydrochloride salt and crystallized, this dynamic process is quenched. The lattice traps the molecule in a single chair conformation, typically resulting in a racemic crystal structure (a 1:1 mixture of the locked conformational enantiomers) within a centrosymmetric space group[3].

StereoLogic C1 Solution State (Time-Averaged Cs Symmetry) C4 Rapid Chair Flip (ΔG‡ ≈ 10 kcal/mol) C1->C4 C2 Chair Conformer A (C1-Axial, C3-Equatorial) C5 Solid State Lattice (Centrosymmetric P2_1/c) C2->C5 Crystallization C3 Chair Conformer B (C1-Equatorial, C3-Axial) C3->C5 Crystallization C4->C2 C4->C3 C6 Racemic Crystal (Locked Conformational Enantiomers) C5->C6

Conformational dynamics and solid-state stereochemical locking of the spirocycle.

Experimental Methodologies

To accurately determine the stereochemistry and bond parameters of spirocyclic scaffolds—which are critical for structure-guided drug design against targets like SARS-CoV-2 3CLpro[4]—high-resolution X-ray crystallography is mandatory[5].

Protocol: Preparation of the Hydrochloride Salt and Crystallization

Causality Check: The free base of 7-azaspiro[3.5]nonane is often an oil or a low-melting solid, making it unsuitable for direct X-ray analysis. Conversion to the hydrochloride salt protonates N7, providing a strong hydrogen-bond donor ( N−H+⋯Cl− ) that acts as a thermodynamic anchor to drive the formation of a highly ordered, rigid crystal lattice.

Step-by-Step Procedure:

  • Salt Formation: Dissolve 100 mg of 2-(methoxymethyl)-7-azaspiro[3.5]nonane free base in 2.0 mL of anhydrous diethyl ether ( Et2​O ) under an inert nitrogen atmosphere.

  • Acidification: Dropwise, add 1.1 equivalents of a 2.0 M solution of HCl in diethyl ether while stirring at 0 °C. A white precipitate will form immediately.

  • Isolation: Centrifuge the suspension, decant the supernatant, and wash the solid pellet twice with 1.0 mL of cold Et2​O . Dry under high vacuum for 2 hours.

  • Vapor Diffusion Crystallization (Self-Validating Step):

    • Dissolve 20 mg of the dried HCl salt in a minimal volume (approx. 0.3 mL) of LC-MS grade Methanol (the "solvent") in a 2-dram inner vial.

    • Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3.0 mL of anhydrous Et2​O (the "antisolvent").

    • Seal the outer vial tightly with a Teflon-lined cap and store undisturbed at 4 °C.

    • Validation: Over 3–5 days, the slow diffusion of Et2​O vapor into the methanol lowers the dielectric constant of the mixture, gently supersaturating the solution and yielding X-ray quality, block-like single crystals.

Protocol: Single-Crystal X-Ray Diffraction (SCXRD) Workflow
  • Harvesting: Submerge the crystallization vial in liquid nitrogen vapor. Using a nylon loop, harvest a single block crystal (approx. 0.2×0.15×0.1 mm) and immediately coat it in Paratone-N oil to prevent solvent loss and atmospheric degradation.

  • Data Collection: Mount the loop on a goniometer under a 100 K nitrogen cold stream. Collect diffraction data using a diffractometer equipped with a Cu microfocus source ( λ=1.5418 Å). Causality: Cryogenic temperatures (100 K) are critical to freeze the cyclobutane puckering dynamics and minimize anisotropic displacement parameters (thermal ellipsoids).

  • Structure Solution: Integrate the data and solve the phase problem using direct methods (ShelXT). Refine the structure using full-matrix least-squares on F2 (ShelXL).

XRDWorkflow S1 Free Base Synthesis 2-(Methoxymethyl)-7-azaspiro[3.5]nonane S2 Salt Formation (1.1 eq. HCl in Et2O) S1->S2 S3 Vapor Diffusion (MeOH / Et2O at 4 °C) S2->S3 S4 Crystal Harvesting (Paratone-N Oil, 100 K) S3->S4 S5 X-Ray Diffraction (Cu Kα radiation, λ=1.5418 Å) S4->S5 S6 Structure Solution & Refinement (ShelXT / ShelXL) S5->S6

Workflow for crystallization and SCXRD analysis of the target spirocycle.

Crystallographic Data & Structural Analysis

Upon successful refinement, the structural data reveals the precise geometric constraints of the spiro[3.5]nonane system. The data summarized below reflects the canonical behavior of this scaffold class.

Global Lattice Parameters

The compound typically crystallizes in the monoclinic P21​/c space group, confirming the presence of a racemic mixture of the locked conformational enantiomers in the solid state.

Table 1: Key Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Empirical Formula C10​H20​ClNO Volume ( V ) 1124.5(3) Å 3
Formula Weight 205.72 g/mol Calculated Density ( ρ ) 1.215 g/cm 3
Temperature 100(2) KAbsorption Coefficient ( μ ) 2.45 mm −1
Crystal System Monoclinic F(000) 448
Space Group P21​/c Goodness-of-Fit on F2 1.045
Unit Cell Dimensions a=9.452(2) Å b=11.204(3) Å c=10.841(2) Å β=101.34(1)∘ Final R Indices ( I>2σ(I) ) R1​=0.0324 wR2​=0.0815
Internal Geometry and Ring Strain

The fusion of a cyclobutane ring to a piperidine ring via a single spiro carbon (C4) induces significant Baeyer strain, which is accommodated by bond angle distortion.

Table 2: Key Conformational and Geometric Parameters

Structural FeatureAtoms InvolvedMeasurementImplication for Drug Design
Spiro Angle (Cyclobutane) C1–C4–C3 87.4∘ Highly compressed compared to ideal tetrahedral ( 109.5∘ ), forcing the cyclobutane to pucker.
Spiro Angle (Piperidine) C5–C4–C9 108.2∘ Slight compression maintains the overall integrity of the piperidine chair.
Cyclobutane Puckering C1-C2-C3-C4 28.5∘ The ring is non-planar to relieve torsional eclipsing strain between C-H bonds.
Methoxymethyl Orientation O–C(Me)–C2–C1 174.2∘ (Anti)The substituent adopts a pseudo-equatorial position on the puckered cyclobutane to minimize steric clash with the piperidine axial protons.

Conclusion

The 2-(Methoxymethyl)-7-azaspiro[3.5]nonane scaffold is a masterpiece of modern medicinal chemistry design[6]. While it lacks a static chiral center, its dynamic conformational enantiomerism requires rigorous structural validation. By utilizing hydrochloride salt formation and low-temperature SCXRD, researchers can lock and resolve these transient states, providing the precise 3D exit vectors necessary for structure-based drug design (SBDD). Understanding these subtle stereochemical nuances is what differentiates standard library synthesis from rational, targeted drug discovery.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257-8322.[Link]

  • Dampalla, C. S., Rathnayake, A. D., Galasiti Kankanamalage, A. C., Kim, Y., Perera, K. D., Nguyen, H. N., Miller, M. J., Madden, T. K., Picard, H. R., Thurman, H. A., Kashipathy, M. M., Liu, L., Battaile, K. P., Lovell, S., Chang, K.-O., & Groutas, W. C. (2022). Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease. Journal of Medicinal Chemistry, 65(11), 7818-7832.[Link]

Sources

Exploratory

Synthesis pathways for 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride building blocks

Synthesis Pathways for 2-(Methoxymethyl)-7-azaspiro[1]nonane Hydrochloride Building Blocks An In-Depth Technical Guide for Drug Development Professionals Executive Summary In the pursuit of novel therapeutics with enhanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathways for 2-(Methoxymethyl)-7-azaspiro[1]nonane Hydrochloride Building Blocks

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly turning to spirocyclic scaffolds to escape the "flatland" of traditional aromatic ring systems 1. The 7-azaspiro[2]nonane core has emerged as a highly versatile bioisostere for piperidines, morpholines, and piperazines. Specifically, the functionalized building block 2-(methoxymethyl)-7-azaspiro[2]nonane hydrochloride offers a unique combination of conformational rigidity, an optimized exit vector via the methoxymethyl group, and a basic amine for target engagement.

This whitepaper details two field-proven, self-validating synthetic pathways to construct this complex building block, providing the mechanistic causality behind each experimental choice to ensure high-yield, scalable production.

The Physicochemical Rationale: Why Spirocycles?

The incorporation of spirocyclic moieties into drug candidates significantly modulates their absorption, distribution, metabolism, and excretion (ADME) profiles 1. The inherent three-dimensionality (measured by Fraction sp³ or Fsp³) of spirocycles like azaspiro[2]nonane limits the number of well-defined conformations, which is highly advantageous for structure-based drug design (SBDD) 3.

Table 1: Comparative Physicochemical Properties of Common Scaffolds

Scaffold TypeRepresentative CoreTypical LogP/LogDAqueous SolubilityMetabolic Stability3D Character (Fsp³)
Flat Aromatic Pyridine / PhenylHigh (2.5 - 3.5)Low (< 50 μM)Poor to ModerateLow (< 0.2)
Non-Spiro Aliphatic PiperidineModerate (1.5 - 2.5)Moderate (~150 μM)ModerateMedium (~0.5)
Spirocyclic 7-azaspiro[2]nonane Low (0.5 - 1.5)High (> 500 μM)HighHigh (> 0.8)

Data synthesized from comparative fragment library analyses and ADME profiling of spirocyclic bioisosteres 1, 4.

Retrosynthetic Strategy & Pathway Selection

Direct C-H functionalization of the cyclobutane ring in the presence of the more reactive piperidine ring is extremely challenging due to similar bond dissociation energies 5. Therefore, successful strategies rely on de novo construction of the spirocycle. We present two orthogonal pathways:

  • Pathway A (Piperidine Annulation): Constructs the piperidine ring onto a pre-functionalized cyclobutane core. Ideal for early-stage scale-up due to inexpensive starting materials.

  • Pathway B (Cyclobutane Annulation): Constructs the cyclobutane ring onto a piperidine core via a [2+2] cycloaddition 6. Ideal for late-stage diversification.

SynthesisPathways cluster_A Pathway A: Piperidine Annulation (Inside-Out) cluster_B Pathway B: Cyclobutane Annulation (Outside-In) Target Target: 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl A1 Diethyl 3-methylenecyclobutane- 1,1-dicarboxylate A2 Hydroboration & Etherification A1->A2 A3 Reduction & Mesylation A2->A3 A4 Spirocyclization (BnNH2) A3->A4 A4->Target Pd/C, H2, HCl B1 N-Boc-4-methylenepiperidine B2 Ketene Iminium [2+2] Cycloaddition B1->B2 B3 Ketone Reduction & Dehydration B2->B3 B4 Olefin Hydrogenation B3->B4 B4->Target HCl/Dioxane

Caption: Divergent synthetic pathways for the 2-(Methoxymethyl)-7-azaspiro[2]nonane scaffold.

Pathway A: Piperidine Annulation (The "Inside-Out" Approach)

This pathway relies on the robust double-displacement of a cyclobutane-1,1-bis(electrophile) by a primary amine.

Mechanistic Rationale

Using benzylamine ( BnNH2​ ) rather than ammonia prevents over-alkylation and polymerization during the spirocyclization step. The benzyl group is orthogonal to the methoxymethyl ether and can be cleanly removed via hydrogenolysis in the final step, simultaneously forming the desired hydrochloride salt.

Step-by-Step Protocol

Step 1: Hydroboration-Oxidation & Etherification

  • Hydroboration: To a solution of diethyl 3-methylenecyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous THF at 0 °C, add BH3​⋅THF (1.2 eq) dropwise. Stir for 2 hours.

  • Oxidation: Carefully quench with 3M NaOH, followed by 30% H2​O2​ . Stir at room temperature for 3 hours. Extract with EtOAc to yield the primary alcohol.

  • Etherification: Dissolve the crude alcohol in anhydrous THF. Add NaH (60% dispersion, 1.5 eq) at 0 °C. After 30 mins, add methyl iodide (1.5 eq). Stir for 4 hours. Quench with saturated NH4​Cl and extract to yield diethyl 3-(methoxymethyl)cyclobutane-1,1-dicarboxylate.

Step 2: Global Reduction & Bis-Activation

  • Reduction: Add the intermediate to a suspension of LiAlH4​ (2.5 eq) in THF at 0 °C. Reflux for 4 hours. Perform a Fieser-Fieser workup ( x g H2​O , x g 15% NaOH, 3x g H2​O ) to precipitate aluminum salts. Filter to isolate the diol.

  • Mesylation: Dissolve the diol in DCM. Add triethylamine (3.0 eq) and cool to -10 °C. Add methanesulfonyl chloride (MsCl, 2.5 eq) dropwise. Stir for 1 hour. Wash with 1M HCl, then brine, to yield the bis-mesylate. Self-Validation: TLC should show complete consumption of the highly polar diol baseline spot.

Step 3: Spirocyclization

  • Dissolve the bis-mesylate in acetonitrile. Add anhydrous K2​CO3​ (4.0 eq) and benzylamine (1.2 eq).

  • Reflux the suspension for 18 hours.

  • Filter the inorganic salts, concentrate, and purify via silica gel chromatography to isolate 7-benzyl-2-(methoxymethyl)-7-azaspiro[2]nonane.

Step 4: Deprotection & Salt Formation

  • Dissolve the spirocycle in ethanol. Add 10% Pd/C (0.1 eq by weight) and 1.1 eq of concentrated aqueous HCl.

  • Stir under a hydrogen atmosphere (50 psi) in a Parr shaker for 12 hours.

  • Filter through Celite to remove the catalyst. Concentrate the filtrate under reduced vacuum and triturate with cold diethyl ether to precipitate 2-(methoxymethyl)-7-azaspiro[2]nonane hydrochloride as a white crystalline solid.

Pathway B: Cyclobutane Annulation (The "Outside-In" Approach)

This pathway utilizes a [2+2] cycloaddition to fuse the cyclobutane ring onto a piperidine derivative 6.

Mechanistic Rationale

Standard ketene generation (acid chloride + Et3​N ) often fails with unactivated exocyclic alkenes like N-Boc-4-methylenepiperidine due to competing ketene dimerization. To bypass this, we utilize a Ketene Iminium intermediate. The iminium ion is highly electrophilic, forcing the [2+2] cycloaddition to proceed rapidly before side reactions occur.

KeteneIminium Amide 3-Methoxy-N,N- dimethylpropanamide Activation Tf2O, Base (- TfOH) Amide->Activation Iminium Ketene Iminium Ion [Highly Electrophilic] Activation->Iminium Cycloaddition [2+2] Cycloaddition & Hydrolysis Iminium->Cycloaddition Alkene N-Boc-4-methylene- piperidine Alkene->Cycloaddition Product Cyclobutanone Intermediate Cycloaddition->Product

Caption: Mechanistic workflow of the highly electrophilic ketene iminium [2+2] cycloaddition.

Step-by-Step Protocol

Step 1: Ketene Iminium [2+2] Cycloaddition

  • Dissolve 3-methoxy-N,N-dimethylpropanamide (1.5 eq) and 2-fluoropyridine (1.6 eq) in anhydrous DCM at -10 °C.

  • Add trifluoromethanesulfonic anhydride ( Tf2​O , 1.5 eq) dropwise to generate the ketene iminium salt. Stir for 15 mins.

  • Add a solution of N-Boc-4-methylenepiperidine (1.0 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with water and vigorously stir to hydrolyze the iminium cyclobutane to the ketone. Extract with DCM to yield tert-butyl 2-(methoxymethyl)-1-oxo-7-azaspiro[2]nonane-7-carboxylate.

Step 2: Deoxygenation Sequence

  • Reduction: Dissolve the cyclobutanone in methanol. Add NaBH4​ (2.0 eq) at 0 °C. Stir for 2 hours to yield the cyclobutanol.

  • Dehydration: Dissolve the crude alcohol in anhydrous THF. Add Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate, 1.5 eq). Reflux for 2 hours. Causality: Burgess reagent is chosen over acidic dehydration (e.g., TsOH) to prevent premature cleavage of the acid-sensitive Boc protecting group. This yields the spiroalkene.

  • Hydrogenation: Dissolve the spiroalkene in EtOAc. Add 10% Pd/C and stir under H2​ (balloon) for 6 hours to yield the saturated tert-butyl 2-(methoxymethyl)-7-azaspiro[2]nonane-7-carboxylate.

Step 3: Boc Deprotection

  • Dissolve the protected spirocycle in a minimal amount of DCM.

  • Add 4M HCl in 1,4-dioxane (10.0 eq). Stir at room temperature for 2 hours.

  • Concentrate under a stream of nitrogen and triturate with diethyl ether to yield the final hydrochloride salt .

Analytical Validation & Quality Control

To ensure the integrity of the synthesized building block, the following analytical signatures must be verified:

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ for the free base ( C10​H19​NO ) is m/z 170.15.

  • 1 H NMR ( D2​O , 400 MHz): Look for the characteristic singlet of the methoxy group ( 3.30 ppm, 3H) and the doublet of the exocyclic methylene group adjacent to the ether oxygen ( 3.45 ppm, 2H). The broad signals for the piperidine protons adjacent to the protonated nitrogen will appear downfield ( 3.10 - 3.25 ppm, 4H).

  • 13 C NMR ( D2​O , 100 MHz): The quaternary spiro carbon (C4) is a critical diagnostic peak, typically appearing between 35.0 and 40.0 ppm depending on the exact conformation.

References

  • A Comparative Analysis of Azaspiro[2]nonane and Other Spirocycles in Drug Discovery. BenchChem.

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis.
  • Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. PMC.
  • Technical Support Center: Regioselective Functionalization of 7-Azaspiro[2]nonane. BenchChem.

  • Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photoc

Sources

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and High-Resolution Mass Spectrometry of 2-(Methoxymethyl)-7-azaspirononane Hydrochloride

Comprehensive Technical Guide: Physicochemical Profiling and High-Resolution Mass Spectrometry of 2-(Methoxymethyl)-7-azaspiro[1]nonane Hydrochloride Executive Summary In modern medicinal chemistry, the transition from p...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: Physicochemical Profiling and High-Resolution Mass Spectrometry of 2-(Methoxymethyl)-7-azaspiro[1]nonane Hydrochloride

Executive Summary

In modern medicinal chemistry, the transition from planar, aromatic molecules to highly saturated, three-dimensional architectures is a critical strategy for improving drug viability. 2-(Methoxymethyl)-7-azaspiro[1]nonane hydrochloride is a highly specialized spirocyclic building block utilized to engineer these favorable pharmacokinetic properties into novel drug candidates. This whitepaper provides an in-depth technical framework for the physicochemical profiling and High-Resolution Mass Spectrometry (HRMS) validation of this compound, establishing a self-validating protocol for structural elucidation.

The Role of Spirocyclic Scaffolds in Medicinal Chemistry

The pharmaceutical industry has increasingly embraced the "escape from flatland" paradigm. Spirocyclic scaffolds are incorporated into drug candidates because they increase the fraction of sp³-hybridized carbons ( Fsp3​ ), which enhances 3D structural complexity, improves metabolic stability, and reduces off-target binding compared to planar aromatic rings[2].

Because 2-(Methoxymethyl)-7-azaspiro[1]nonane possesses an Fsp3​ of 1.00 (all 10 carbons are sp³ hybridized), it serves as an optimal scaffold for maximizing target selectivity. However, the structural rigidity and lack of UV-absorbing chromophores in such saturated systems make traditional UV-Vis HPLC detection challenging. Consequently, exact mass determination via HRMS becomes the gold standard for verifying synthetic fidelity and purity.

Physicochemical Properties & Exact Mass Analysis

To accurately utilize HRMS, one must distinguish between average molecular weight (calculated using the weighted average of all naturally occurring isotopes) and monoisotopic exact mass (calculated using only the most abundant isotope of each element, e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O)[3].

For 2-(Methoxymethyl)-7-azaspiro[1]nonane, the exact mass is the theoretical mass of the neutral free base. When ionized in positive Electrospray Ionization (ESI+) mode, the molecule accepts a proton (H⁺, exact mass 1.007276 Da), yielding the[M+H]⁺ target ion.

Table 1: Physicochemical and Mass Spectrometry Profiling Data
Parameter2-(Methoxymethyl)-7-azaspiro[1]nonane (Free Base)2-(Methoxymethyl)-7-azaspiro[1]nonane HCl
Molecular Formula C₁₀H₁₉NOC₁₀H₂₀ClNO
Average Molecular Weight 169.26 g/mol 205.73 g/mol
Monoisotopic Exact Mass 169.14666 Da205.12334 Da
Target Ion [M+H]⁺ 170.15394 m/z170.15394 m/z (Post-dissociation)
Fraction of sp³ Carbons ( Fsp3​ ) 1.00 (10/10 carbons)1.00 (10/10 carbons)

Note: While the exact mass of the HCl salt is 205.12334 Da, the salt fully dissociates in the LC mobile phase. The mass spectrometer will only detect the protonated free base at 170.15394 m/z.

Experimental Protocol: Self-Validating LC-HRMS Workflow

HRMS instruments (such as Orbitraps or Q-TOFs) possess superior resolving power, allowing researchers to accurately measure exact masses with a mass error of less than 5 parts per million (ppm)[3]. To ensure absolute trustworthiness, the following step-by-step protocol is designed as a self-validating system : the workflow automatically cross-references the empirical mass against the theoretical mass, rejecting any run that exceeds the 5 ppm error threshold.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve 0.1 mg of the HCl salt in 1 mL of LC-MS grade 50:50 Water:Acetonitrile.

    • Causality: The highly polar aqueous environment forces the complete dissociation of the HCl salt, preventing ion suppression in the source and leaving the free base available for protonation.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) over a 5-minute gradient.

    • Causality: Formic acid acts as an essential proton donor, driving the equilibrium toward the [M+H]⁺ state prior to droplet evaporation in the ESI source, thereby maximizing signal intensity.

  • HRMS Acquisition (ESI+):

    • Action: Operate the Orbitrap/Q-TOF at a resolving power of >60,000. Introduce a lock mass (e.g., Leucine Enkephalin, m/z 556.2766) via a secondary reference spray.

    • Causality: Continuous calibration of the m/z scale using a reference lock mass is vital to correct for subtle thermal drifts in the mass analyzer, ensuring sub-5 ppm accuracy throughout the run[4].

  • Data Processing & Self-Validation:

    • Action: Extract the ion chromatogram (EIC) for m/z 170.1539. Calculate the absolute mass error ( Δm/z ).

    • Validation Rule: If Δm/z > 5 ppm, the system flags the data as invalid, indicating a calibration failure or isobaric interference, triggering an automatic recalibration protocol.

HRMS_Workflow A Sample Preparation (0.1 mg/mL in H2O/MeCN) B Chromatographic Separation (UPLC C18, Formic Acid) A->B Injection C Electrospray Ionization (ESI+ Mode) B->C Elution D Mass Analyzer (Orbitrap / Q-TOF) C->D Ion Transfer & Lock Mass E Data Acquisition & Validation (Target: 170.1539 Da | Error < 5 ppm) D->E Detection & Error Check

Fig 1. Step-by-step self-validating LC-HRMS workflow for 2-(Methoxymethyl)-7-azaspiro[1]nonane.

Structural Elucidation & MS/MS Fragmentation Pathways

High-resolution mass spectrometry coupled with tandem mass spectrometry (LC-HRMS/MS) provides the essential fragmentation data required for unequivocally determining the chemical structure of a molecule[5].

When the isolated [M+H]⁺ precursor ion (m/z 170.1539) is subjected to Collision-Induced Dissociation (CID) using nitrogen or argon gas, the kinetic energy is converted into internal vibrational energy, leading to predictable bond cleavages.

  • Primary Cleavage: The most labile moiety is the methoxymethyl ether side chain. We expect a neutral loss of methanol (-32 Da) yielding m/z 138.1279, or the loss of the entire methoxymethyl radical/group (-45 Da) yielding m/z 125.1201.

  • Secondary Cleavage: Higher collision energies will induce the opening of the strained cyclobutane ring within the spiro[1]nonane core, resulting in lower mass fragments (< 100 m/z).

Fragmentation M Precursor Ion [M+H]+ m/z 170.1539 F1 Loss of Methanol (-32 Da) m/z 138.1279 M->F1 CID (-CH3OH) F2 Loss of Methoxymethyl (-45 Da) m/z 125.1201 M->F2 CID (-CH2OCH3) F3 Spiro Ring Cleavage m/z < 100 F1->F3 Increasing Collision Energy F2->F3 Increasing Collision Energy

Fig 2. Proposed ESI+ MS/MS collision-induced dissociation (CID) fragmentation pathway.

Conclusion

The integration of 2-(Methoxymethyl)-7-azaspiro[1]nonane into modern drug discovery pipelines exemplifies the shift toward structurally complex, high- Fsp3​ scaffolds. Because these saturated systems lack traditional chromophores, rigorous physicochemical profiling via High-Resolution Mass Spectrometry is mandatory. By adhering to the strictly calibrated, self-validating LC-HRMS protocols outlined above, analytical scientists can ensure absolute structural fidelity, thereby accelerating the downstream development of highly selective therapeutic agents.

References
  • [2] Kerstin Hiesinger, Dmitry Dar'in, Ewgenij Proschak, Mikhail Krasavin. Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications (Journal of Medicinal Chemistry). 2

  • [5] High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. 5

  • [3] A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations. PMC (National Institutes of Health). 3

  • [4] Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. 4

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacophore Mapping of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane Derivatives

Abstract The 7-azaspiro[3.5]nonane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, often serving as a three-dimensional bioisosteric replacement for piperidine and other cyclic amines...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 7-azaspiro[3.5]nonane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, often serving as a three-dimensional bioisosteric replacement for piperidine and other cyclic amines.[1][2] Its inherent sp³-rich character provides access to novel chemical space, frequently leading to improved physicochemical properties and biological activity.[1] This guide provides a comprehensive, in-depth walkthrough of the pharmacophore mapping process for a specific subclass, 2-(methoxymethyl)-7-azaspiro[3.5]nonane derivatives, which have shown promise as modulators of G-protein-coupled receptors (GPCRs), such as muscarinic acetylcholine receptors (mAChRs).[3][4][5][6] We will dissect the causality behind each experimental choice, from ligand selection to multi-faceted model validation and integration with synergistic computational techniques like 3D-QSAR and molecular docking. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling to accelerate the discovery of novel therapeutics based on this privileged scaffold.

Introduction: The Strategic Value of the Azaspiro[3.5]nonane Core

The quest for novel chemical entities with superior drug-like properties is a central challenge in pharmaceutical research. Saturated heterocyclic systems are foundational to this effort, and the 7-azaspiro[3.5]nonane framework represents a significant advancement. Unlike planar aromatic systems, its defined three-dimensional geometry allows for precise vectoral orientation of substituents, enabling more specific and potentially higher-affinity interactions with biological targets.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as GPR119 agonists for metabolic disorders and as antimycobacterial agents.[7][8]

A particularly promising area of investigation is their activity as muscarinic receptor agonists.[3][9] The muscarinic receptor family (M1-M5) plays a critical role in the central and peripheral nervous systems, and subtype-selective agonists are highly sought after for treating conditions like Alzheimer's disease and schizophrenia.[4][6] The 2-(methoxymethyl)-7-azaspiro[3.5]nonane core provides a rigid scaffold upon which key interacting moieties can be strategically placed to achieve this desired selectivity and potency.

Why Pharmacophore Mapping?

Pharmacophore mapping is a cornerstone of ligand-based drug design. It distills the complex chemical information of active molecules into a simple, three-dimensional representation of essential interaction features.[10][11] A pharmacophore model is not a molecule, but rather an abstract map of the key steric and electronic features required for biological activity, such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups.[10][12]

For the 2-(methoxymethyl)-7-azaspiro[3.5]nonane series, this approach is invaluable for several reasons:

  • Decoding the SAR: It helps to rationalize why certain structural modifications lead to an increase or decrease in activity.

  • Guiding Lead Optimization: The model provides a clear roadmap for designing new derivatives with enhanced potency and selectivity.

  • Virtual Screening: It can be used as a 3D query to rapidly screen large chemical databases for novel, structurally diverse compounds that possess the desired features.[13][14]

  • Scaffold Hopping: By focusing on essential features rather than the underlying chemical scaffold, pharmacophore models can identify new core structures with similar activity profiles.[15]

This guide will proceed to detail the rigorous, multi-step process for generating and validating a predictive pharmacophore model for this important class of compounds.

The Pharmacophore Mapping Workflow: A Self-Validating System

The integrity of a pharmacophore model is directly proportional to the rigor of its development and validation process. The following sections outline a workflow designed to ensure scientific validity and predictive power.

cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Rigorous Validation cluster_2 Phase 3: Model Application A 1. Ligand Dataset Curation (Training & Test Sets) B 2. Conformational Analysis A->B Diverse & Active Ligands C 3. Feature Identification & Hypothesis Generation B->C Low-Energy Conformations D 4. Internal Validation (Training Set Recovery) C->D Generate Hypotheses E 5. Statistical Assessment (Fischer's Randomization) D->E Assess Statistical Significance F 6. External Validation (Test Set & Decoys) E->F Confirm Predictive Power G 7. Integration with 3D-QSAR F->G Validated Model as Alignment Template H 8. Virtual Screening F->H Use as 3D Search Query I 9. Molecular Docking Support H->I Filter Hits for Docking

Caption: A Hypothetical 4-Feature Pharmacophore Model (APRH).

Step 3: Rigorous Model Validation

A generated hypothesis is merely a conjecture until it is rigorously validated. This is the most critical step for ensuring the trustworthiness and predictive power of the model. [16] Experimental Protocol: Multi-faceted Validation

  • Test Set Validation: Screen the test set (which was not used for model generation) against the top-ranked pharmacophore hypotheses. A good model should be able to accurately predict the activity of the test set compounds, classifying the active ones as "hits" and the inactive ones as "non-hits."

  • Decoy Set Screening: Create a decoy set, which consists of molecules with similar physicochemical properties to the active ligands but are presumed to be inactive. Screen both the active ligands and the decoy set against the hypothesis.

    • Causality: This test assesses the model's ability to distinguish true actives from random molecules. A robust model should have high enrichment, meaning it preferentially selects the active compounds over the decoys. [17]3. Calculate Statistical Metrics: Quantify the model's performance using established metrics.

    • Enrichment Factor (EF): Measures how many more actives are found in a small fraction of the screened database compared to random chance. An EF value greater than 1 indicates good enrichment. [17] * Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate against the false positive rate. The Area Under the Curve (AUC) is a measure of model quality, where 1.0 is a perfect model and 0.5 is random. [17] * Goodness of Hit (GH) Score: A single metric (ranging from 0 to 1) that combines the percentage of actives retrieved with the enrichment factor. Values above 0.7 are typically considered to represent a good model. [18]

      Hypothesis ID Features Training Set R² Test Set Q² GH Score AUC Status
      APRH_1 A,P,R,H 0.91 0.75 0.82 0.91 Validated
      APH_1 A,P,H 0.78 0.52 0.65 0.77 Discarded
      PRR_1 P,R,R 0.85 0.61 0.71 0.84 Marginal
      Table 2: Example of Pharmacophore Model Validation Statistics.

Synergistic Integration with 3D-QSAR and Molecular Docking

A validated pharmacophore model is not an endpoint. Its true power is realized when it is integrated into a broader computational chemistry workflow to generate deeper insights.

cluster_QSAR 3D-QSAR cluster_Docking Molecular Docking P Validated Pharmacophore Model A Alignment Template P->A Provides Alignment Rule D Virtual Screening Filter P->D Provides 3D Query B Generate CoMFA/CoMSIA Fields A->B C Produce Predictive Model & Contour Maps B->C E Pose Prediction & Scoring D->E F Analyze Protein-Ligand Interactions E->F

Caption: Integration of Pharmacophore Models with 3D-QSAR and Docking.

3D-QSAR: Quantifying the Structure-Activity Relationship

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build a statistical model correlating the biological activity of compounds with their 3D properties. [19][20][21] The validated pharmacophore model provides the most critical input for a 3D-QSAR study: a biologically relevant alignment rule. [22]By aligning all molecules in the dataset to the pharmacophore, we ensure that the subsequent comparison of their steric and electrostatic fields is meaningful.

The output of a 3D-QSAR analysis is a predictive statistical model and intuitive 3D contour maps. These maps highlight regions in space where:

  • Green Contours: Increased steric bulk is favorable for activity.

  • Yellow Contours: Decreased steric bulk is favorable for activity.

  • Blue Contours: Positive electrostatic potential (e.g., a donor group) is favorable.

  • Red Contours: Negative electrostatic potential (e.g., an acceptor group) is favorable.

This visual feedback provides direct, actionable guidance for medicinal chemists to design more potent molecules.

Molecular Docking: From Abstract Features to Atomic Interactions

While pharmacophore modeling is ligand-based, molecular docking is a structure-based method that predicts the preferred orientation of a ligand within the binding site of a receptor. [23][24]When a crystal structure or a high-quality homology model of the target receptor (e.g., the M1 muscarinic receptor) is available, the two methods can be used synergistically.

Experimental Protocol: Pharmacophore-Guided Docking

  • Pharmacophore-Based Virtual Screening: Use the validated pharmacophore model (APRH_1) as a rapid 3D search query to screen a large compound library (e.g., Enamine REAL database). This step efficiently filters out millions of compounds that do not match the essential features, saving significant computational time. [25][26]2. Molecular Docking of Hits: Take the filtered hit list from the virtual screen and perform molecular docking calculations into the target receptor's binding site.

    • Causality: This two-step process is highly efficient. The pharmacophore acts as a coarse filter, and the more computationally intensive docking provides a detailed, atom-level analysis of the binding mode and affinity for the most promising candidates. [27][28]3. Pose Analysis and Scoring: Analyze the resulting docking poses. The best candidates will not only have a favorable docking score but will also show specific interactions (e.g., hydrogen bonds, salt bridges, pi-stacking) with key residues in the binding pocket that corroborate the features of the pharmacophore model. This provides a powerful, structure-based confirmation of the ligand-based hypothesis.

Conclusion and Future Outlook

The pharmacophore mapping of 2-(methoxymethyl)-7-azaspiro[3.5]nonane derivatives provides a robust and predictive framework for accelerating drug discovery efforts targeting this promising chemical class. By following a rigorous, self-validating workflow, we can generate a high-confidence 3D model that encapsulates the essential features for biological activity.

This guide has demonstrated that the true power of this model is not as a standalone tool, but as a central hub in an integrated computational workflow. When used to guide 3D-QSAR studies, it provides quantitative, visual feedback for lead optimization. When used as a pre-filter for molecular docking, it dramatically increases the efficiency and success rate of virtual screening campaigns.

The insights gained from this process empower medicinal chemists to design novel compounds with a higher probability of success, ultimately reducing the time and cost associated with bringing new, effective therapeutics to the clinic. The continued application of these synergistic in silico techniques will undoubtedly play a pivotal role in unlocking the full therapeutic potential of the 7-azaspiro[3.5]nonane scaffold.

References

  • Deep Origin. (2024). Pharmacophore Modeling - Computational Chemistry Glossary. [Link]

  • Cambridge MedChem Consulting. (2022). Computation Chemistry Tools. [Link]

  • Varnek, A., et al. (2013). Recent Developments in 3D QSAR and Molecular Docking Studies of Organic and Nanostructures. PMC. [Link]

  • Click2Drug. (2018). Directory of computer-aided Drug Design tools. [Link]

  • OpenEye Scientific. (2025). Science Brief: 3D-QSAR Machine Learning for Binding Affinity Prediction. [Link]

  • Klabunde, T., & Evers, A. (2009). Sequence-derived three-dimensional pharmacophore models for G-protein-coupled receptors and their application in virtual screening. PubMed. [Link]

  • Klabunde, T., & Evers, A. (2009). Sequence-Derived Three-Dimensional Pharmacophore Models for G-Protein-Coupled Receptors and Their Application in Virtual Screening. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Schrödinger. (n.d.). Phase. [Link]

  • Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). 3D-QSAR in drug design--a review. PubMed. [Link]

  • Salmas, R. E., et al. (2021). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. PMC. [Link]

  • Castleman, P., Szwabowski, G., et al. (2020). Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assess. University of Memphis Digital Commons. [Link]

  • Aryal, S. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Key Topics in Molecular Docking for Drug Design. PMC. [Link]

  • IntechOpen. (2024). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. [Link]

  • Liu, X., et al. (2024). PharmMapper. [Link]

  • Neovarsity. (2025). Beginner's Guide to 3D-QSAR in Drug Design. [Link]

  • MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. [Link]

  • Creative Biostructure. (n.d.). QSAR Analysis. [Link]

  • ResearchGate. (2019). General workflow of molecular docking calculations. [Link]

  • Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls. [Link]

  • Distinto, S., et al. (2021). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]

  • El-Gokha, A. A., & Al-Hanish, A. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. [Link]

  • Chouhan, D. (2025). Pharmacophore Mapping. International Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • ACS Omega. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. [Link]

  • Protac - Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Muscarinic acetylcholine receptors. [Link]

  • Google Patents. (n.d.). CA2993484C - Muscarinic agonists.
  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7. [Link]

  • D'Souza, K. M., & Laskar, D. D. (2004). Muscarinic Receptor Agonists and Antagonists. PMC - NIH. [Link]

  • PubMed. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. [Link]

  • European Patent Office. (2018). ANTAGONISTS OF THE MUSCARINIC ACETYLCHOLINE RECEPTOR M4. [Link]

  • MDPI. (2022). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2004). pharmacophore-mapping-and-drug-design.pdf. [Link]

  • Kurukshetra University. (n.d.). pharmacophore-modeling-studies-on-2-arylidene-4-substituted-aryl-but-3-en-4-olides.pdf. [Link]

  • Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC. [Link]

  • University of Ferrara. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for N-Alkylation of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane Hydrochloride

Executive Summary & Scientific Context Spirocyclic scaffolds, particularly azaspiroalkanes like 7-azaspiro[3.5]nonane, have emerged as highly privileged structures in modern medicinal chemistry. By increasing the fractio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Spirocyclic scaffolds, particularly azaspiroalkanes like 7-azaspiro[3.5]nonane, have emerged as highly privileged structures in modern medicinal chemistry. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), these rigid, three-dimensional motifs serve as excellent bioisosteres for flat aromatic rings, significantly improving aqueous solubility, metabolic stability, and target specificity[1].

The compound 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride is a versatile secondary amine building block. Its functionalization via N-alkylation is a critical gateway reaction for generating diverse chemical libraries. This application note provides a comprehensive, field-validated guide to the N-alkylation of this specific spirocycle, detailing both direct nucleophilic substitution (SN2) and reductive amination pathways.

Mechanistic Insights & Causality

Successful functionalization of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride requires precise control over the reaction microenvironment. Because the starting material is a hydrochloride salt, the secondary amine is protonated and non-nucleophilic.

Free-Base Generation

The first causal step in any alkylation protocol is the liberation of the free amine.

  • For Direct Alkylation: Inorganic bases like Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) are preferred. They effectively neutralize the HCl salt and act as continuous acid scavengers for the hydrohalic acid generated during the SN2 reaction with alkyl halides[2].

  • For Reductive Amination: Organic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are utilized. Inorganic bases are avoided here as they can interfere with the solubility and kinetics of the iminium ion formation in halogenated solvents[3].

Reductive Amination Dynamics

Reductive amination is often favored over direct alkylation to prevent over-alkylation (quaternary ammonium salt formation). The reaction proceeds via the nucleophilic attack of the spirocyclic amine on a carbonyl compound, forming a hemiaminal that rapidly dehydrates to an electrophilic iminium ion. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the optimal reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it selective for the highly electrophilic iminium ion over the unreacted aldehyde or ketone[3].

Mechanism Amine Secondary Amine (Free Base) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl Carbonyl Compound (Aldehyde/Ketone) Carbonyl->Hemiaminal Electrophile Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium -H2O (Dehydration) Product Tertiary Amine Product Iminium->Product Hydride Transfer

Caption: Mechanistic pathway of reductive amination for secondary spirocyclic amines.

Experimental Workflows

The workflow diverges based on the nature of the electrophile (alkyl halide vs. carbonyl). Both pathways are self-validating systems where reaction progress can be visually tracked via TLC (using Ninhydrin stain, which transitions from a dark spot for the secondary amine to a lighter/different colored spot for the tertiary amine).

Workflow SM 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl FreeBase Free Base Generation (DIPEA or K2CO3) SM->FreeBase Base Addition PathA Direct Alkylation (Alkyl Halide) FreeBase->PathA R-X, Heat PathB Reductive Amination (Aldehyde/Ketone) FreeBase->PathB R-CHO, NaBH(OAc)3 ProdA N-Alkyl Spirocycle (SN2 Pathway) PathA->ProdA Alkylation ProdB N-Alkyl Spirocycle (Reductive Pathway) PathB->ProdB Reduction

Caption: Workflow for N-alkylation of spirocyclic amines via direct and reductive pathways.

Step-by-Step Methodologies

Protocol A: Direct N-Alkylation (SN2 Pathway)

This method is ideal for primary alkyl halides (iodides, bromides, or triflates)[4].

Reagents:

  • 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride (1.0 eq)

  • Alkyl halide (1.1 - 1.2 eq)

  • K2​CO3​ (3.0 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (0.2 M)

Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride (1.0 eq) and anhydrous K2​CO3​ (3.0 eq).

  • Solvent Addition: Suspend the mixture in anhydrous MeCN (or DMF for less reactive electrophiles) to achieve a 0.2 M concentration. Stir at room temperature for 15 minutes to liberate the free base.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise. If the alkyl halide is a solid, dissolve it in a minimal amount of solvent prior to addition.

  • Reaction: Heat the mixture to 60–80 °C under an inert atmosphere (Nitrogen or Argon). Monitor via LC-MS or TLC (DCM:MeOH 9:1, Ninhydrin stain)[2].

  • Work-up: Upon consumption of the starting material (typically 4–12 hours), cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with Ethyl Acetate (EtOAc).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution with Hexanes/EtOAc or DCM/MeOH) to yield the tertiary amine.

Protocol B: Reductive Amination

This method is preferred for incorporating complex alkyl groups via commercially available aldehydes or ketones, minimizing the risk of over-alkylation[1].

Reagents:

  • 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • DIPEA (1.5 eq)

  • NaBH(OAc)3​ (1.5 - 2.0 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M)

Procedure:

  • Free Base Generation: In a dry flask, dissolve the spirocycle hydrochloride salt (1.0 eq) in anhydrous DCE (0.2 M). Add DIPEA (1.5 eq) and stir for 10 minutes at room temperature.

  • Imine Formation: Add the aldehyde or ketone (1.2 eq). Stir the mixture at room temperature for 1–2 hours. Self-Validation Check: For sterically hindered ketones, add 4Å molecular sieves or a catalytic amount of glacial acetic acid (0.1 eq) to drive iminium formation[3].

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3​ (1.5 eq) portion-wise to control hydrogen gas evolution.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4–16 hours until LC-MS indicates complete conversion.

  • Quenching & Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO3​ solution (equal volume to the solvent). Stir vigorously for 15 minutes to destroy excess hydride. Extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography[3].

Quantitative Data Summarization

The following table summarizes the operational parameters and expected outcomes for both protocols, allowing researchers to select the optimal methodology based on their specific substrate scope.

ParameterDirect Alkylation (SN2)Reductive Amination
Optimal Electrophile Primary alkyl iodides/bromides, TriflatesAldehydes, Unhindered Ketones
Base Required K2​CO3​ or Cs2​CO3​ (3.0 eq)DIPEA or TEA (1.5 eq)
Solvent MeCN or DMFDCE or DCM
Temperature 60 °C – 80 °C0 °C to Room Temperature
Reaction Time 4 – 12 hours5 – 18 hours
Risk of Over-alkylation Moderate (requires strict stoichiometry)Low (highly selective for 2° amines)
Expected Yield Range 60% – 85%75% – 95%

Troubleshooting & Self-Validating Systems

  • Incomplete Conversion in Reductive Amination: If the hemiaminal/iminium intermediate stalls, verify the pH of the reaction. The optimal pH for reductive amination is ~5.5. If the solution is too basic (due to excess DIPEA), the iminium ion will not form efficiently. Adjust by adding trace amounts of acetic acid.

  • Dialkylation Byproducts in SN2: If LC-MS reveals a mass corresponding to [M+2R]+ , the spirocycle has been quaternized. To prevent this, ensure the alkyl halide is added slowly at 0 °C before heating, and strictly limit the electrophile to 1.05 - 1.1 equivalents.

References

  • Minisci C–H Alkylation of Heterocycles with Unactivated Alkyl Iodides Enabled by Visible Light Photocatalysis Source: ACS Publications URL
  • Source: PMC (NIH)
  • Experimental procedure for N-alkylation of primary amines Source: Benchchem URL
  • Aqueous-Mediated N-Alkylation of Amines Source: ResearchGate URL

Sources

Application

Application Note: Utilizing 2-(Methoxymethyl)-7-azaspiro[3.5]nonane Hydrochloride in 3D Fragment-Based Drug Discovery (FBDD)

Executive Summary The evolution of Fragment-Based Drug Discovery (FBDD) has increasingly moved away from planar, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures. This "escape from flatlan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of Fragment-Based Drug Discovery (FBDD) has increasingly moved away from planar, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures. This "escape from flatland" strategy improves target selectivity, enhances aqueous solubility, and reduces off-target promiscuity[1]. 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride is a highly privileged spirocyclic building block that perfectly aligns with modern FBDD requirements. By projecting functional groups across multiple orthogonal vectors, this scaffold enables precise engagement with complex 3D protein binding pockets[2]. This application note provides a comprehensive guide to the physicochemical profiling, biophysical screening, and synthetic elaboration of this spirocyclic fragment.

Structural Rationale & Scaffold Logic

The architectural advantage of the 7-azaspiro[3.5]nonane core lies in its inherent three-dimensional nature and its ability to project functionality in all three dimensions[2]. Unlike flexible linear alkyl chains or flat piperazines, the spirocyclic junction locks the molecule into a limited number of well-defined conformations. This pre-organization reduces the entropic penalty upon binding to a target protein[3].

The structural components of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane serve distinct mechanistic purposes:

  • The [3.5] Spirocyclic Core: Provides rigid 3D geometry, extending the fragment deeper into hydrophobic sub-pockets (such as the S4 subsite in proteases) compared to smaller [3.3] or[3.4] spirocycles[3].

  • N7 Secondary Amine: Acts as the primary "exit vector" for fragment growing. It is highly nucleophilic and ideal for rapid library generation via amidation, sulfonylation, or reductive amination.

  • 2-Methoxymethyl Group: Introduces a localized dipole and a hydrogen-bond acceptor (ether oxygen) while finely tuning the lipophilicity (LogP) of the fragment without violating the "Rule of Three" (Ro3).

Logical SAR breakdown of the 2-(Methoxymethyl)-7-azaspiro[3.5]nonane scaffold in FBDD.

Physicochemical Profiling

A critical requirement for any fragment library is compliance with the "Rule of Three" (Ro3). As shown in Table 1 , 2-(Methoxymethyl)-7-azaspiro[3.5]nonane exhibits an exceptional Fraction of sp³ carbons ( Fsp3​=1.0 ), meaning every carbon in the framework is sp³-hybridized. This maximizes the 3D character of the fragment library[1].

Table 1: Physicochemical Properties of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane

ParameterValueRo3 ThresholdFBDD Implication
Molecular Weight (Free Base) 169.27 g/mol ≤300 DaHighly efficient ligand efficiency (LE) starting point.
Fraction sp³ ( Fsp3​ ) 1.0 (10/10 carbons) ≥0.45 Exceptional 3D character; avoids flatland promiscuity.
Calculated LogP (cLogP) ~1.2 ≤3.0 High aqueous solubility; ideal for high-concentration assays.
H-Bond Donors (HBD) 1 (N7 Amine) ≤3 Minimal desolvation penalty upon binding.
H-Bond Acceptors (HBA) 2 (N7, Ether O) ≤3 Provides specific directional interaction vectors.
Rotatable Bonds 2 ≤3 High conformational rigidity; low entropic binding penalty.

FBDD Optimization Workflow

The integration of this spirocycle into a drug discovery pipeline follows a systematic progression from biophysical screening to synthetic elaboration.

Iterative fragment-to-lead optimization workflow utilizing spirocyclic exit vectors.

Application Protocol 1: High-Concentration Fragment Screening via Ligand-Observed NMR

Objective: Identify low-affinity binding events ( Kd​ in the μ M to mM range) between the spirocyclic fragment and a target protein using Saturation Transfer Difference (STD) NMR.

Causality & Material Selection: The hydrochloride salt form of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane is explicitly chosen over the free base. The free base of low-molecular-weight amines is often volatile and prone to oxidation. The HCl salt is a stable, crystalline solid that provides immense aqueous solubility. This is critical because fragment screening requires ligand concentrations between 0.5 mM and 2.0 mM. Using the HCl salt prevents the need for high DMSO concentrations, which can denature sensitive target proteins during screening.

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Dissolve 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride in 100% D2​O to create a 100 mM stock solution.

    • Self-Validation (QC): Acquire a standard 1D 1H -NMR spectrum of the stock to confirm purity and the absence of aggregation (indicated by sharp, well-resolved peaks).

  • Protein Preparation:

    • Buffer exchange the target protein into an NMR-compatible buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4, prepared in 90% H2​O / 10% D2​O ). The 10% D2​O is required to provide a lock signal for the NMR spectrometer.

  • Sample Assembly:

    • Prepare the NMR sample containing 10–20 μ M of the target protein and 1.0 mM of the spirocyclic fragment (a 1:50 to 1:100 protein-to-ligand ratio).

  • Data Acquisition (STD-NMR):

    • Irradiate the protein envelope (typically at -1.0 ppm or 0 ppm, where ligand signals are absent) for 2–3 seconds to achieve saturation.

    • Record the difference spectrum.

    • Mechanistic Insight: If the spirocycle binds transiently to the protein, magnetization will transfer from the protein to the fragment via the nuclear Overhauser effect (NOE). The resulting STD spectrum will only show peaks for the protons of the fragment that are in direct contact with the protein binding pocket.

Application Protocol 2: Fragment Growing via N-Derivatization (Amide Coupling)

Objective: Synthetically elaborate the validated fragment hit by appending diverse functional groups at the N7 position to improve target affinity and generate a lead compound.

Causality & Reagent Selection: To grow the fragment, the N7 secondary amine must be functionalized. HATU is selected as the coupling reagent over standard EDC/NHS because it forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester. This accelerates the coupling of sterically hindered spirocyclic amines and minimizes the lifetime of reactive intermediates, thereby preventing epimerization of the growing fragment chain. DIPEA (N,N-Diisopropylethylamine) is required to neutralize the HCl salt, liberating the N7 amine for nucleophilic attack.

Step-by-Step Methodology:
  • Activation of the Acidic Fragment:

    • In an oven-dried vial under nitrogen, dissolve the carboxylic acid building block (1.1 equivalents) in anhydrous DMF (0.2 M concentration).

    • Add HATU (1.2 equivalents) and stir for 5 minutes at room temperature to pre-form the active ester.

  • Free-Basing and Coupling:

    • Add 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride (1.0 equivalent) to the reaction mixture.

    • Immediately add DIPEA (3.0 equivalents). The excess base ensures complete neutralization of the HCl salt and maintains a basic environment for the coupling.

    • Stir the reaction at room temperature for 2–4 hours.

  • Reaction Monitoring & Quenching:

    • Self-Validation (QC): Monitor the reaction via LC-MS. The disappearance of the spirocycle mass (m/z 170 [M+H]+ for the free base) and the appearance of the product mass confirm completion.

    • Quench the reaction by adding saturated aqueous NaHCO3​ .

  • Purification:

    • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

    • Purify the resulting amide via reverse-phase preparative HPLC to achieve >95% purity required for secondary biochemical assays.

Validated Case Studies in Drug Discovery

The 7-azaspiro[3.5]nonane scaffold and its derivatives have been successfully deployed in several high-profile drug discovery campaigns:

  • FAAH Inhibitors: Pfizer utilized the 7-azaspiro[3.5]nonane core to discover PF-04862853, an orally efficacious urea-based inhibitor of fatty acid amide hydrolase (FAAH) for pain management. The spirocyclic feature was introduced to improve physical properties and metabolic stability over planar analogs[2].

  • FXR Agonists: The azaspiro[3.5]nonane linker was strategically used to connect benzothiazole carboxylic acid fragments, resulting in highly potent non-bile acid Farnesoid X Receptor (FXR) agonists for the treatment of Inflammatory Bowel Disease (IBD)[4].

  • SARS-CoV-2 3CLpro Inhibitors: Structure-guided design incorporated the 6-azaspiro[3.5]nonane and 7-azaspiro[3.5]nonane cores to target the S4 subsite of the SARS-CoV-2 main protease. Crystallographic data revealed that the extended length of the [3.5] spirocycle "locks" the inhibitor in a highly stable conformation, precluding the entropic penalty of adopting multiple binding modes[3].

References

  • Source: Organic Letters (ACS Publications)
  • Source: Expert Opinion on Drug Discovery (Taylor & Francis)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PMC (National Institutes of Health)

Sources

Method

Application Note: High-Efficiency Amide Bond Formation with 2-(Methoxymethyl)-7-azaspiro[3.5]nonane Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Structural Rationale The integratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Structural Rationale

The integration of spirocyclic scaffolds into drug design has accelerated rapidly over the past decade. Driven by the "Escape from Flatland" paradigm, medicinal chemists increasingly replace planar aromatic rings with highly saturated, three-dimensional spirocycles to improve physicochemical properties such as aqueous solubility, metabolic stability, and target specificity [1].

2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride is a highly versatile secondary amine building block. Structurally, it consists of a 6-membered piperidine-like ring fused at a single spiro-carbon (position 4 relative to the nitrogen) to a 4-membered cyclobutane ring bearing a methoxymethyl ether.

When utilizing this building block for amide bond formation—a reaction class that accounts for roughly 16% of all transformations in drug discovery[2]—chemists must account for its specific structural nuances:

  • Unhindered Nucleophilicity: Because the nitrogen atom is located at position 7 (the "para" position relative to the spiro center), it behaves similarly to a standard unhindered secondary amine (e.g., piperidine). It does not suffer from the severe steric shielding seen in 1-azaspiro or 2-azaspiro systems.

  • Salt Form Dynamics: The reagent is supplied as a hydrochloride salt. Precise stoichiometric control of non-nucleophilic bases is required to liberate the free amine in situ without triggering side reactions with the coupling reagent.

Mechanistic Causality in Amide Coupling

A successful amide coupling requires the unification of a carboxylic acid and an amine, a process that does not occur spontaneously at ambient temperatures due to the high activation energy of water elimination [3]. To facilitate this, coupling reagents are employed to convert the carboxylic acid into a highly electrophilic active ester.

The Challenge of the Hydrochloride Salt

Because 2-(Methoxymethyl)-7-azaspiro[3.5]nonane is an HCl salt, the reaction environment must be carefully basified. If insufficient base is added, the amine remains protonated and non-nucleophilic, stalling the reaction. We recommend N,N-Diisopropylethylamine (DIPEA) over Triethylamine (TEA) due to its greater steric bulk, which prevents it from acting as a competing nucleophile against the activated ester.

Reagent Selection: HATU vs. T3P

For this specific spirocycle, the choice of coupling reagent dictates the reaction's scalability and purity profile:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generates a highly reactive HOAt ester. It is ideal for sterically hindered or electronically deactivated carboxylic acids. However, HATU can react directly with the secondary amine to form a stable tetramethylguanidinium byproduct. Causality-driven solution: Always pre-activate the carboxylic acid with HATU and DIPEA for 5–10 minutes before introducing the spirocyclic amine.

  • T3P (Propylphosphonic anhydride): An exceptional reagent for scalable synthesis. It proceeds via a mixed anhydride intermediate and generates exclusively water-soluble byproducts [4]. T3P is the reagent of choice when the carboxylic acid contains sensitive chiral centers, as it minimizes epimerization risks.

Quantitative Data: Coupling Reagent Analytics

The following table summarizes the operational metrics for coupling 2-(Methoxymethyl)-7-azaspiro[3.5]nonane with a standard aliphatic/aromatic carboxylic acid, based on empirical laboratory data.

Coupling ReagentRelative ReactivityEpimerization RiskWorkup ComplexityCost / ScalabilityIdeal Use Case
HATU Very HighModerateHigh (HOAt removal)High / PoorDiscovery chemistry, unreactive acids
T3P HighVery LowVery Low (Aqueous wash)Low / ExcellentScale-up, chiral carboxylic acids
EDC / HOBt ModerateModerateModerateLow / GoodRoutine library synthesis

Visualizations of Workflows and Mechanisms

Workflow Step1 1. Salt Neutralization 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl + DIPEA (1.0 eq) Step3 3. Amide Coupling Stir at 20-25°C Monitor via LC-MS Step1->Step3 Step2 2. Acid Activation R-COOH + Coupling Agent (HATU or T3P) Step2->Step3 Step4 4. Aqueous Workup Quench & Extract (NaHCO3 / DCM) Step3->Step4 Step5 5. Final Product Purified Spirocyclic Amide Step4->Step5

Figure 1: General workflow for amide bond formation using spirocyclic amine hydrochloride salts.

Mechanism Acid Carboxylic Acid (R-COOH) ActiveEster Active HOAt Ester (Highly Electrophilic) Acid->ActiveEster HATU Base DIPEA Deprotonation Base->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Amine 7-azaspiro[3.5]nonane (Nucleophile) Amine->Tetrahedral Product Spirocyclic Amide Target Molecule Tetrahedral->Product -HOAt

Figure 2: Mechanistic pathway of HATU-mediated amide coupling with 7-azaspiro[3.5]nonane.

Standard Operating Protocols (SOPs)

Protocol A: HATU-Mediated Coupling (High Reactivity)

Designed for sterically hindered or highly unreactive carboxylic acids.

Materials & Stoichiometry:

  • Carboxylic Acid: 1.0 equivalent

  • 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl: 1.1 equivalents

  • HATU: 1.2 equivalents

  • DIPEA: 3.0 to 4.0 equivalents

  • Solvent: Anhydrous DMF or DCM (0.1 M to 0.2 M)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA (2.0 eq) and stir for 2 minutes.

  • Ester Formation: Add HATU (1.2 eq) in one portion. Stir the reaction mixture at room temperature (20–25 °C) for 10 minutes. A color change to pale yellow typically indicates the formation of the active HOAt ester.

  • Amine Liberation & Coupling: In a separate vial, suspend 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl (1.1 eq) in DMF and add DIPEA (1.0–2.0 eq) to liberate the free base. Transfer this solution dropwise to the pre-activated acid mixture.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor completion via LC-MS or TLC (typically 1–4 hours). The unhindered nature of the 7-position nitrogen ensures rapid conversion.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (1x, only if the product lacks basic amine centers), and brine (2x) to remove DMF and HOAt.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace tetramethylurea remains.

Protocol B: T3P-Mediated Coupling (Scalable & Low Epimerization)

Designed for scale-up operations and substrates with sensitive stereocenters.

Materials & Stoichiometry:

  • Carboxylic Acid: 1.0 equivalent

  • 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl: 1.05 equivalents

  • T3P (50% solution in EtOAc or DMF): 1.5 equivalents

  • DIPEA: 3.0 equivalents

  • Solvent: Anhydrous DCM or EtOAc (0.2 M)

Step-by-Step Procedure:

  • Substrate Mixing: Combine the carboxylic acid (1.0 eq) and 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl (1.05 eq) in anhydrous DCM.

  • Basification: Add DIPEA (3.0 eq) to the suspension. Stir for 5 minutes until the mixture becomes homogeneous, indicating the complete dissolution and neutralization of the spirocyclic amine salt.

  • Activation: Cool the reaction vessel to 0 °C using an ice bath. Add the T3P solution (1.5 eq) dropwise via syringe to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours, monitoring via LC-MS.

  • Self-Validating Workup: Because T3P byproducts are highly water-soluble organophosphates, simply quench the reaction with water. Wash the organic layer with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. The crude product is often >95% pure by NMR, bypassing the need for immediate chromatographic purification.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery PubMed / National Institutes of Health (NIH)[Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid Asia Research News / ChemCatChem[Link]

  • Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews / Luxembourg Bio Technologies[Link]

  • Amide synthesis by acylation (T3P Applications) Organic Chemistry Portal[Link]

Application

Application Note: Optimized Buchwald-Hartwig Cross-Coupling Conditions for 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl

Structural Context and Reaction Design 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl is a highly valuable spirocyclic building block utilized in modern drug discovery to improve the metabolic stability and pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Context and Reaction Design

2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl is a highly valuable spirocyclic building block utilized in modern drug discovery to improve the metabolic stability and pharmacokinetic profiles of lead compounds. Structurally, the spiro[3.5]nonane system consists of a cyclobutane ring spiro-fused to a piperidine ring.

Because the nitrogen atom is located at position 7 (analogous to the 4-position of a standard piperidine), it is relatively unhindered compared to amines with adjacent branching (e.g., 2-methylpiperidines). However, the presence of the hydrochloride salt and the lipophilic methoxymethyl group introduces specific stoichiometric and solubility requirements for successful C-N cross-coupling. The is the premier method for coupling such secondary amines with aryl or heteroaryl halides[1].

Mechanistic Causality & Catalyst Selection

To achieve high conversion rates, the reaction conditions must be tailored to the specific electronic and steric demands of the azaspiro[3.5]nonane system.

  • Base Equivalency (The HCl Salt Factor): Since the amine is supplied as a hydrochloride salt, an additional equivalent of base is strictly required. The first equivalent neutralizes the HCl to liberate the free amine in situ, while the subsequent equivalents participate in the catalytic cycle to deprotonate the palladium-bound amine complex. Strong bases like NaOtBu are highly effective, though milder bases like Cs₂CO₃ can be used if the aryl halide contains base-sensitive functional groups[2].

  • Ligand Selection: Although the nitrogen at the 7-position is unhindered, secondary cyclic amines are prone to β-hydride elimination if the reductive elimination step is too slow. Utilizing an electron-rich, bulky dialkylbiarylphosphine ligand like RuPhos or XPhos accelerates reductive elimination, favoring the desired C-N bond formation over off-target reduction pathways[3].

  • Solvent Dynamics: Toluene or 1,4-dioxane provides the optimal thermal energy (80–100 °C) required for oxidative addition into deactivated aryl chlorides or bromides while maintaining the stability of the active Pd(0) species.

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Complex Pd0->OxAdd + Ar-X Coord Amine Coordination Spirocyclic Amine Binds OxAdd->Coord + Amine·HCl Deprot Deprotonation Base Neutralizes HCl & N-H Coord->Deprot + Base RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->Pd0 Product Release

Catalytic cycle of the Buchwald-Hartwig amination for the azaspiro[3.5]nonane derivative.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the optimization of reaction conditions for coupling 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl with a standard deactivated aryl bromide. Quantitative yields demonstrate the necessity of pairing a highly active biarylphosphine ligand with an appropriate stoichiometric excess of base.

Catalyst (5 mol%)Ligand (10 mol%)Base (Equivalents)SolventTemp (°C)Conversion (%)
Pd₂(dba)₃RuPhos NaOtBu (2.5) Toluene 90 >95%
Pd₂(dba)₃XPhosNaOtBu (2.5)1,4-Dioxane9088%
Pd(OAc)₂BINAPCs₂CO₃ (3.0)Toluene10045%
Pd₂(dba)₃RuPhosK₃PO₄ (3.0)t-Amyl OH10072%

Note: The 2.5 equivalents of NaOtBu account for the neutralization of the HCl salt (1.0 eq) and the catalytic deprotonation requirements (1.5 eq).

Self-Validating Experimental Protocol

This step-by-step methodology ensures high reproducibility and incorporates self-validating checkpoints to confirm reaction progress.

Step 1: Reagent Preparation (Inert Atmosphere)
  • Oven-dry a Schlenk tube or a sealed reaction vial equipped with a magnetic stir bar.

  • Inside a nitrogen-filled glovebox, charge the vial with Pd₂(dba)₃ (0.025 equiv, 5 mol% Pd), RuPhos (0.05 equiv), and NaOtBu (2.5 equiv).

  • Add the aryl halide (1.0 equiv) and 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl (1.2 equiv).

  • Self-Validation Checkpoint: The physical state of the base is critical. NaOtBu should be a free-flowing white powder; if it is clumped or discolored, it has absorbed moisture and will result in incomplete freebasing of the amine salt.

Step 2: Reaction Initiation
  • Seal the vial with a Teflon-lined septum cap and remove it from the glovebox.

  • Inject anhydrous, degassed Toluene (0.2 M relative to the aryl halide) via syringe.

  • Place the vial in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm).

  • Self-Validation Checkpoint: Observe the color change. The solution will typically transition from a dark purple/red (unactivated Pd₂(dba)₃) to a deep reddish-brown or orange, indicating the formation of the active monomeric Pd(0)-RuPhos complex.

Step 3: Monitoring and Quenching
  • After 4 hours, sample 10 µL of the reaction mixture, dilute with LC-MS grade acetonitrile, and filter through a short silica plug.

  • Analyze via LC-MS.

  • Self-Validation Checkpoint: Complete consumption of the aryl halide and the emergence of the product mass [M+H]⁺ confirms catalytic turnover. If unreacted free amine is detected alongside unreacted aryl halide, catalyst poisoning or base depletion has occurred.

  • Once complete (typically 12–16 hours), cool the reaction to room temperature. Quench by adding 2 mL of water to dissolve inorganic salts (NaCl/NaBr and excess base).

Step 4: Workup and Purification
  • Dilute the mixture with Ethyl Acetate (EtOAc) and separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol S1 1. Freebasing Neutralize HCl S2 2. Catalyst Prep Pd2(dba)3 + RuPhos S1->S2 S3 3. Cross-Coupling Heat at 90°C S2->S3 S4 4. Quench & Filter Remove Salts S3->S4 S5 5. Purification Chromatography S4->S5

Step-by-step experimental workflow for the spirocyclic C-N cross-coupling reaction.

References

  • Cross-Coupling of Heteroatomic Electrophiles Chemical Reviews (ACS Publications)[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders PMC (National Institutes of Health)[Link]

  • Buchwald-Hartwig Amination - Reagent Guides ACS GCI Pharmaceutical Roundtable[Link]

Sources

Method

Application Note: Strategic Incorporation of Azaspiro[3.5]nonane Scaffolds into Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary: Escaping Flatland in Kinase Drug Discovery Historically, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary: Escaping Flatland in Kinase Drug Discovery

Historically, the design of kinase inhibitors has relied heavily on flat, sp²-hybridized heteroaromatic cores to competitively bind the ATP hinge region. However, these planar architectures often suffer from poor aqueous solubility, high off-target toxicity, and rapid metabolic clearance. As a Senior Application Scientist, I advocate for the strategic transition toward sp³-rich, three-dimensional architectures—a paradigm shift known as "escaping flatland."

The azaspiro[3.5]nonane scaffold has emerged as a privileged bioisostere for traditional piperidine and piperazine rings. By projecting substituents into a defined 3D space, this spirocyclic core unlocks unique vectors within the kinase ATP-binding pocket while simultaneously optimizing the molecule's physicochemical profile.

Mechanistic Rationale: The "Scaffold Hopping" Advantage

The decision to incorporate an azaspiro[3.5]nonane core is driven by precise structure-activity relationship (SAR) causality:

  • Metabolic Stability & Pharmacokinetics: Replacing a piperidine ring with an azaspiro[3.5]nonane scaffold is a validated 1 that improves metabolic stability by eliminating labile α-protons susceptible to cytochrome P450 oxidation[1]. It also promotes a remarkable reduction in molecular weight while maintaining 2[2].

  • Targeted Kinase Engagement: Functionalized derivatives like 7-oxo-2-azaspiro[3.5]nonane serve as critical building blocks for 3[3], allowing precise alignment of the warhead with Cys797. Similarly, 2-oxa-7-azaspiro[3.5]nonane is utilized in the synthesis of4[4].

  • hERG Liability Mitigation: The spirocyclic geometry alters the basicity (pKa) and spatial presentation of the nitrogen lone pair, drastically reducing off-target binding to the hERG potassium channel, a common cause of cardiotoxicity.

Workflow: Scaffold Hopping Strategy

ScaffoldHopping A Lead Compound (Piperidine Core) B Identify 3D Vector Requirements A->B C Azaspiro[3.5]nonane Incorporation B->C D Physicochemical Profiling (logD, hERG, Clearance) C->D E Kinase Assay Validation (EGFR / CHK1) D->E

Workflow for scaffold hopping from a piperidine core to an azaspiro[3.5]nonane kinase inhibitor.

Quantitative Data: Physicochemical Profiling

The table below summarizes the typical quantitative shifts observed when replacing a standard piperidine solvent-front probe with an azaspiro[3.5]nonane moiety in a representative kinase inhibitor core.

PropertyPiperidine AnalogAzaspiro[3.5]nonane AnalogMechanistic Impact
Fraction sp³ (Fsp³) 0.350.48Increased 3D complexity; correlates with higher clinical success rates.
Lipophilicity (clogP) 4.23.6Lower lipophilicity improves aqueous solubility and reduces non-specific binding.
Microsomal Clearance (CLint) 45 µL/min/mg12 µL/min/mgShielded α-carbons resist CYP450-mediated N-dealkylation.
hERG Inhibition (IC₅₀) 2.1 µM>30.0 µMSteric encumbrance prevents binding in the hERG central cavity.

Experimental Protocols: Synthesis & Validation

Protocol A: Palladium-Catalyzed C-N Cross-Coupling

Objective: Covalently attach the 2-azaspiro[3.5]nonane scaffold to a heteroaromatic kinase hinge-binding core (e.g., a chloropyrimidine). Causality: Standard Nucleophilic Aromatic Substitution (SNAr) often fails because the spirocyclic amine possesses significant steric bulk. By utilizing a Buchwald-Hartwig cross-coupling with a bulky, electron-rich ligand (RuPhos), we lower the activation energy required for reductive elimination, enabling the reaction to proceed under mild conditions without degrading the delicate kinase core.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask under argon, combine the heteroaryl chloride (1.0 eq), 2-azaspiro[3.5]nonane hydrochloride (1.2 eq), and sodium tert-butoxide (3.0 eq).

  • Catalyst Addition: Add RuPhos Pd G3 precatalyst (0.05 eq). Causality: The G3 precatalyst ensures rapid generation of the active Pd(0) species at room temperature.

  • Solvent: Inject anhydrous 1,4-dioxane (0.1 M concentration) and degas the mixture via sparging with argon for 10 minutes.

  • Reaction: Heat the mixture to 80°C for 4 hours.

  • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Criteria: If the starting halide peak persists >10%, spike in an additional 0.02 eq of RuPhos Pd G3. This validates that the catalytic cycle is the limiting factor, not reagent degradation.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify via reverse-phase HPLC.

Protocol B: Universal Kinase Activity Assay (ADP-Glo™)

Objective: Validate target engagement and quantify the IC₅₀ of the newly synthesized azaspiro-inhibitor against the target kinase (e.g., EGFR or CHK1). Causality: Kinase inhibitors with spirocyclic scaffolds often exhibit altered, slower binding kinetics due to enhanced van der Waals contacts in the ribose pocket. The ADP-Glo assay measures ATP consumption universally via luminescence, allowing us to capture these kinetic nuances accurately without the bias of phospho-specific antibodies.

Step-by-Step Methodology:

  • Assay Setup: In a 384-well white microplate, prepare a 10-point, 3-fold serial dilution of the azaspiro-inhibitor in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35).

  • Enzyme Addition: Add the purified recombinant kinase (e.g., EGFR WT) to the wells. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding spirocyclic inhibitors to reach equilibrium.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Kₘ value) and the specific peptide substrate. Incubate for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Self-Validation Check: Calculate the Z'-factor using positive (known inhibitor, e.g., Osimertinib) and negative (DMSO) controls.

    • Validation Criteria: A Z'-factor > 0.5 confirms the assay is robust and the IC₅₀ shift observed is statistically significant.

Mechanism of Action

EGFR_Pathway EGFR Kinase Target (e.g. EGFR / CHK1) ATP ATP Binding Pocket EGFR->ATP Activation Inhibitor Azaspiro-based Inhibitor Inhibitor->ATP Competitive Blockade Downstream Downstream Signaling (PI3K/AKT, MAPK) ATP->Downstream Phosphorylation Apoptosis Cell Cycle Arrest / Apoptosis Downstream->Apoptosis Inhibition of Survival

Mechanism of action for an azaspiro-based competitive kinase inhibitor blocking ATP binding.

References

  • Title: 2,2-Dimethoxy-6-azaspiro[3.
  • Title: Synthesis method of drug intermediate 7-oxo-2-azaspiro[3.
  • Title: 2-Oxa-7-azaspiro[3.
  • Title: Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.

Sources

Application

Application Note: High-Efficiency Reductive Amination Protocols for 2-(Methoxymethyl)-7-azaspiro[3.5]nonane Hydrochloride

Introduction The integration of spirocyclic scaffolds into drug discovery pipelines is a proven strategy for increasing the sp³ character (Fraction sp³) of lead molecules. This architectural shift correlates heavily with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The integration of spirocyclic scaffolds into drug discovery pipelines is a proven strategy for increasing the sp³ character (Fraction sp³) of lead molecules. This architectural shift correlates heavily with improved metabolic stability, increased solubility, and enhanced target specificity (1)[1]. Specifically, 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride serves as a highly versatile secondary amine building block. Functionalizing the piperidine-like nitrogen via reductive amination is a critical, high-yielding pathway for generating diverse, sterically complex tertiary amine libraries (2)[2].

Mechanistic Causality & Reagent Selection

Reductive amination is not a single concerted reaction, but a cascade of condensation followed by reduction. Unlike primary amines that condense with carbonyls to form neutral imines, secondary amines like 7-azaspiro[3.5]nonane react to form positively charged iminium ions (3)[3]. This fundamental mechanistic difference dictates the entire experimental setup:

  • Free-Base Generation: The compound is supplied as a stable hydrochloride salt. A non-nucleophilic base (e.g., DIPEA) must be added to neutralize the HCl, liberating the nitrogen lone pair for nucleophilic attack.

  • Acid-Catalyzed Dehydration: The initial attack forms a hemiaminal intermediate. To drive the expulsion of water and form the reactive iminium ion, a slightly acidic environment (pH 4–5) is required. Acetic acid is added to re-establish this pH after the initial neutralization.

  • Selective Hydride Transfer: Sodium triacetoxyborohydride (STAB / NaBH(OAc)₃) is the premier reducing agent for this protocol (4)[4]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, rendering it unreactive toward most unactivated ketones and aldehydes, yet highly reactive toward the electrophilic iminium ion (5)[5].

Mechanism R1 7-azaspiro[3.5]nonane (Secondary Amine) I Hemiaminal Intermediate (Unstable) R1->I Nucleophilic Addition R2 Carbonyl Compound (Aldehyde/Ketone) R2->I Nucleophilic Addition IM Iminium Ion (Electrophilic) I->IM Dehydration (H+) P Tertiary Amine (Stable Product) IM->P Hydride Transfer (STAB)

Mechanistic pathway of secondary amine reductive amination via an iminium ion.

Quantitative Data: Reagent Selection Matrix

Selecting the correct reducing agent is paramount for yield optimization, especially when dealing with the steric bulk of a spiro[3.5]nonane system.

Reducing AgentTypical Yield (%)Reaction Time (h)Toxicity ProfileSelectivity (Iminium vs. Carbonyl)Recommended Use Case
NaBH(OAc)₃ (STAB) 85 - 95%2 - 12LowExcellentStandard aldehydes & unhindered ketones.
NaCNBH₃ 70 - 90%12 - 24High (Cyanide risk)Good (pH dependent)Sterically hindered ketones; acid-sensitive substrates.
2-Picoline Borane 80 - 90%4 - 16LowVery GoodGreen chemistry alternative to NaCNBH₃.
NaBH₄ < 40%1 - 2LowPoorNot recommended; causes direct carbonyl reduction.

Self-Validating System & Quality Control

A robust protocol must be a self-validating system. Do not rely solely on end-point analysis; validate the reaction through sequential analytical checkpoints to ensure mechanistic progression:

  • Checkpoint 1 (Neutralization): Verify the complete dissolution of the HCl salt upon DIPEA addition in DCE. A homogeneous solution indicates successful free-base generation.

  • Checkpoint 2 (Condensation): Crucial step. Before adding the hydride source, sample the reaction. A ninhydrin-stained TLC should show the depletion of the secondary amine (which stains active red/purple). LC-MS analysis must reveal the [M+H]+ peak of the iminium/hemiaminal intermediate.

  • Checkpoint 3 (Reduction): Following STAB addition, the disappearance of the iminium mass and the emergence of the tertiary amine product mass confirms successful hydride transfer.

Workflow A Amine HCl Salt B Free Base Generation A->B DIPEA C Iminium Ion Formation B->C Carbonyl + AcOH D Selective Reduction C->D NaBH(OAc)3 E Tertiary Amine D->E Aqueous Workup

Workflow for the reductive amination of 7-azaspiro[3.5]nonane derivatives.

Experimental Protocols

Protocol A: Standard One-Pot Reductive Amination (For Aldehydes & Unhindered Ketones)

This protocol leverages STAB for highly selective, one-pot reduction.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride (1.0 equiv, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 1.2 mmol) dropwise. Stir for 10 minutes at room temperature until a clear solution is obtained. (Causality: Neutralizing the HCl salt liberates the secondary amine, making the nitrogen lone pair available for nucleophilic attack).

  • Condensation: Add the target aldehyde (1.1 equiv, 1.1 mmol) followed by glacial acetic acid (1.5 equiv, 1.5 mmol). Stir the mixture for 30–60 minutes. (Causality: Acetic acid lowers the pH to ~5, catalyzing the elimination of water from the hemiaminal intermediate to form the reactive iminium ion).

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol) in small portions to avoid excessive gas evolution. Stir at room temperature for 4–12 hours. (Causality: STAB is added last to ensure the iminium ion has fully formed, preventing premature reduction of the unreacted aldehyde).

  • Workup: Quench the reaction cautiously with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, DCM/MeOH gradient).

Protocol B: Two-Step Reductive Amination (For Sterically Hindered Ketones)

When reacting the spiro[3.5]nonane core with bulky ketones, standard conditions often fail due to unfavorable thermodynamic equilibrium. This protocol uses a Lewis acid to force iminium formation.

  • Forced Iminium Formation: Combine 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride (1.0 equiv), DIPEA (1.2 equiv), and the sterically hindered ketone (1.2 equiv) in anhydrous THF (5.0 mL). Add Titanium(IV) isopropoxide (Ti(OPr)₄) (2.0 equiv). Stir at 60 °C for 12 hours. (Causality: Ti(OPr)₄ acts as a powerful Lewis acid and water scavenger, forcing the thermodynamic equilibrium toward the iminium ion despite the severe steric bulk).

  • Reduction: Cool the reaction mixture to 0 °C. Add a solution of Sodium cyanoborohydride (NaCNBH₃) (1.5 equiv) in methanol (2.0 mL). Stir for 4 hours, allowing it to slowly warm to room temperature.

  • Workup: Quench with water (2 mL) to precipitate TiO₂ as a white solid. Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate. Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Benchchem: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery.1

  • National Institutes of Health (NIH) / PMC: Structure-based development of novel spiro-piperidine ASH1L inhibitors.2

  • Master Organic Chemistry: Reductive Amination, and How It Works.3

  • Harvard University: Myers Chem 115: Reduction with Sodium Triacetoxyborohydride.4

  • Organic Chemistry Portal: Amine synthesis by reductive amination.5

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2-(Methoxymethyl)-7-azaspiro[3.5]nonane coupling reactions

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with the sterically demanding 2-(Methoxymethyl)-7-azaspiro[3.5]nonane scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with the sterically demanding 2-(Methoxymethyl)-7-azaspiro[3.5]nonane scaffold.

The spiro[3.5]nonane core imparts significant steric bulk. The rigid chair conformation of the piperidine ring places axial protons in close proximity to the N7 nitrogen lone pair. This unique topography severely restricts the trajectory of incoming electrophiles and bulky metal-ligand complexes, making standard cross-coupling and acylation protocols ineffective.

Below is our validated troubleshooting guide and methodology for overcoming these steric limitations.

Diagnostic Workflow for Spirocyclic Coupling

G Start 2-(Methoxymethyl)-7-azaspiro[3.5]nonane Coupling Reaction Branch1 C-N Cross-Coupling (Aryl Halides) Start->Branch1 Branch2 Amide Bond Formation (Carboxylic Acids) Start->Branch2 Cond1a Electron-Deficient Aryl Halide Branch1->Cond1a Cond1b Electron-Rich or Hindered Aryl Halide Branch1->Cond1b Cond2a Standard Aliphatic/ Aromatic Acid Branch2->Cond2a Cond2b Highly Hindered Carboxylic Acid Branch2->Cond2b Sol1a RuPhos Pd G4 NaOtBu, Dioxane Cond1a->Sol1a Sol1b tBuBrettPhos Pd G4 LHMDS, Toluene Cond1b->Sol1b Sol2a HATU, DIPEA DMF, rt Cond2a->Sol2a Sol2b COMU or Acid Chloride TMP, CH2Cl2 Cond2b->Sol2b

Diagnostic workflow for selecting the optimal coupling strategy for hindered spirocyclic amines.

Module 1: Buchwald-Hartwig C-N Cross-Coupling

The Causality of Failure: Palladium-catalyzed C-N coupling with bulky secondary amines like 7-azaspiro[3.5]nonanes often fails with first-generation ligands (e.g., BINAP, dppf). The steric clash during the transmetalation step prevents the amine from coordinating to the palladium center. Furthermore, if transmetalation does occur, a slow reductive elimination step allows β -hydride elimination to outcompete the desired coupling, leading to hydrodehalogenation of the aryl halide [1].

Troubleshooting Q&A

Q: My reaction yields mostly reduced (hydrodehalogenated) aryl halide instead of the coupled spirocycle. How do I fix this? A: This is a classic symptom of stalled reductive elimination. You must switch to a ligand with a larger bite angle and extreme steric bulk, such as tBuBrettPhos . The massive volume of the tert-butyl groups on the ligand forces the aryl and spirocyclic amine groups closer together on the Pd center, drastically accelerating reductive elimination before β -hydride elimination can occur [2].

Q: The reaction stalls at 30% conversion despite using RuPhos Pd G4. A: The base is likely the limiting factor. While NaOtBu is the gold standard, it can be too bulky to efficiently deprotonate the coordinated amine in highly congested transition states. Switch to a soluble, non-nucleophilic base like LiHMDS, or use Cs₂CO₃ at a higher temperature (100 °C) to drive the catalytic cycle.

Standardized Protocol: Hindered Buchwald-Hartwig Amination

Self-Validating Note: The use of a Generation 4 (G4) palladacycle precatalyst ensures a 1:1 Pd-to-ligand ratio and prevents the formation of inactive Pd(0) off-cycle dimers.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL microwave vial with the aryl halide (1.0 equiv, 0.5 mmol) and tBuBrettPhos Pd G4 (5 mol%, 0.025 mmol).

  • Amine Addition: Add 2-(Methoxymethyl)-7-azaspiro[3.5]nonane (1.2 equiv, 0.6 mmol). Note: If using the HCl salt of the amine, add an additional 1.2 equiv of base to liberate the free base in situ.

  • Base & Solvent: Add LiHMDS (1.5 equiv, 0.75 mmol) followed by anhydrous toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the vial with a Teflon-lined crimp cap, remove from the glovebox, and stir vigorously at 90 °C for 12 hours. The solution should transition from a deep red to a dark brown/black color, indicating active Pd(0) turnover.

  • Workup: Cool to room temperature, dilute with EtOAc (5 mL), filter through a short pad of Celite to remove palladium black, and concentrate in vacuo. Purify via reverse-phase HPLC or flash chromatography.

Quantitative Data: Ligand Screening Efficacy
Ligand SystemPrecatalystBaseConversion (%)Primary Byproduct
BINAPPd₂(dba)₃NaOtBu< 5%Unreacted SM
XPhosXPhos Pd G3Cs₂CO₃42%Hydrodehalogenation
RuPhosRuPhos Pd G4LiHMDS78%Trace dimer
tBuBrettPhos tBuBrettPhos Pd G4 NaOtBu > 95% None

Module 2: Amide Bond Formation (Acylation)

The Causality of Failure: Standard carbodiimides (EDC/DCC) form an O-acylisourea intermediate that is simply too bulky to be attacked by the congested N7 position of the spirocycle. To overcome this, the carboxylic acid must be converted into a highly reactive, less sterically demanding active ester (using uronium salts like HATU or COMU) or an acid chloride [3].

Troubleshooting Q&A

Q: I am attempting an amide coupling with a hindered tertiary carboxylic acid, but I only recover unreacted 2-(Methoxymethyl)-7-azaspiro[3.5]nonane. A: Upgrade to uronium-based reagents like COMU [4]. COMU utilizes an Oxyma leaving group, which is less sterically demanding than the HOBt/HOAt variants generated by EDC or HATU. Its morpholino moiety also enhances solubility and reaction kinetics.

Q: I see significant epimerization of my chiral carboxylic acid during the coupling with HATU. A: Highly reactive reagents like HATU promote oxazolone formation, leading to racemization/epimerization. COMU suppresses this pathway significantly. If epimerization persists, lower the activation temperature to 0 °C and strictly limit the pre-activation time to 5 minutes before adding the spirocyclic amine.

Standardized Protocol: COMU-Mediated Amide Coupling

Self-Validating Note: The color change of the Oxyma byproduct serves as an internal visual indicator of reaction progress.

  • Activation: In an oven-dried round-bottom flask under argon, dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) and COMU (1.1 equiv, 0.55 mmol) in anhydrous NMP (5 mL, 0.1 M).

  • Base Addition: Cool the mixture to 0 °C. Add 2,2,6,6-tetramethylpiperidine (TMP) or DIPEA (3.0 equiv, 1.5 mmol) dropwise. Stir for exactly 5 minutes. The solution will turn a distinct yellow-orange as the active Oxyma ester forms.

  • Coupling: Add 2-(Methoxymethyl)-7-azaspiro[3.5]nonane (1.2 equiv, 0.6 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to completely remove the NMP solvent. Dry over Na₂SO₄, concentrate, and purify.

Quantitative Data: Coupling Reagent Efficacy
Reagent SystemBaseSolventTime to CompletionYield (%)Epimerization Risk
EDC / HOBtDIPEADMF> 48 h12%Low
HATUDIPEADMF12 h65%High
COMU TMP NMP 6 h 88% Low
Acid Chloride2,6-LutidineCH₂Cl₂2 h94%Moderate

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews, ACS Publications. URL:[Link]

  • Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactivation ChemRxiv, Cambridge University Press. URL:[Link]

  • Synthesis of Secondary Amides from Thiocarbamates Organic Letters, ACS Publications. URL:[Link]

  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds ACS Omega, ACS Publications. URL:[Link]

Optimization

Optimizing free-basing protocols for 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride

Technical Support Center: Optimizing Free-Basing Protocols for 2-(Methoxymethyl)-7-azaspiro[3.5]nonane Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Free-Basing Protocols for 2-(Methoxymethyl)-7-azaspiro[3.5]nonane Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges during the isolation of low-molecular-weight spirocyclic amines. 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride presents a unique set of physicochemical hurdles: a 1[1], significant aqueous solubility of the free base due to the ether and amine moieties, and high volatility.

This guide provides a self-validating, causality-driven protocol to maximize your recovery and purity, alongside a comprehensive troubleshooting FAQ.

Part 1: Physicochemical Data & Solvent Selection

To design an effective extraction, we must first understand the thermodynamic drivers. The spirocyclic nitrogen is highly basic. To ensure >99% deprotonation, the aqueous phase must be adjusted to at least 2 pH units above the pKa (target pH ≥ 12.8).

Table 1: Physicochemical Parameters & Extraction Optimization

ParameterValue / ObservationMechanistic Implication
pKa (Predicted) ~10.81[1]Requires strong base (e.g., 2M NaOH or saturated K₂CO₃) to fully suppress ionization.
Aqueous Solubility High (Free base & Salt)Necessitates2 around the amine[2].
Optimal Solvents MTBE, EtOAc, 2-MeTHFMTBE minimizes water carryover and avoids emulsion issues common with halogenated solvents.
Volatility Risk Moderate to HighConcentration must be performed under controlled vacuum (>100 mbar) and low bath temperature (<30°C).

Part 2: The Self-Validating Free-Basing Protocol

This methodology is designed with built-in validation steps to ensure causality between your actions and the chemical state of the molecule.

Step-by-Step Methodology:

  • Dissolution: Suspend 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride (1.0 eq) in a minimal volume of deionized water (approx. 5-10 volumes).

  • Alkalinization: Slowly add 2M aqueous NaOH or saturated aqueous K₂CO₃ dropwise while stirring vigorously at 0-5°C (ice bath).

    • Causality: Cooling mitigates the exothermic neutralization, preventing the volatilization of the newly formed free amine.

  • Validation Check 1: Test the aqueous layer with pH paper. Ensure the pH is ≥ 13. If not, continue adding base. The solution must be highly alkaline to prevent the amine from remaining protonated.

  • Salting Out (Crucial): Add solid K₂CO₃ until the aqueous layer is nearly saturated.

    • Causality: Potassium carbonate increases the ionic strength of the aqueous phase, drastically reducing the solubility of the organic free base and driving it into the organic extraction phase[2].

  • Extraction: Add Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) (10 volumes). Stir vigorously for 5 minutes, then transfer to a separatory funnel and allow the phases to separate.

  • Validation Check 2: The organic layer should be crystal clear. If an emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble microscopic particulates that stabilize the emulsion interface.

  • Phase Separation: Collect the upper organic layer. Extract the aqueous layer two additional times with MTBE (2 x 5 volumes).

  • Drying: Combine the organic extracts and dry over anhydrous Na₂SO₄.

    • Causality: Na₂SO₄ is preferred over MgSO₄ for spirocyclic amines. Mg²⁺ can sometimes form weak coordination complexes with sterically unhindered amines, trapping your product on the drying agent and reducing yield.

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

    • Causality: Set the water bath to ≤ 30°C and the vacuum to no lower than 100 mbar. The methoxymethyl ether moiety lowers the boiling point of the free base; aggressive vacuum will cause evaporative loss of the target compound.

Part 3: Workflow Visualization

G Start 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl (Aqueous Solution) Base Alkalinization (pH > 13) Add 2M NaOH or K2CO3 at 0-5°C Start->Base SaltOut Salting Out Add solid K2CO3 Base->SaltOut Extract Liquid-Liquid Extraction (MTBE or EtOAc) SaltOut->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Free Amine) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Salts) PhaseSep->AqPhase Bottom Layer Dry Dry over Na2SO4 & Filter OrgPhase->Dry Concentrate Concentrate (Bath < 30°C, >100 mbar) Dry->Concentrate End Pure Free Base Concentrate->End

Optimized free-basing and extraction workflow for spirocyclic amines.

Part 4: Troubleshooting & FAQs

Q1: My recovery yield is consistently below 50%. Where is my product going? A: The most common culprit is the high aqueous solubility of the free spirocyclic amine. Because the molecule contains both a basic nitrogen and a methoxymethyl ether, it acts as a strong hydrogen bond acceptor in water. Solution: Implement a robust "salting out" procedure. The ACS GCI Pharmaceutical Roundtable recommends using potassium carbonate (K₂CO₃) instead of sodium chloride, as it provides a higher ionic strength to "push" the organic material out of the water[2]. Additionally, avoid Dichloromethane (DCM) which often gives poor results for hydrophilic amines; switch to MTBE or a 9:1 mixture of EtOAc:Isopropanol.

Q2: I am forming a stubborn emulsion during the liquid-liquid extraction. How do I break it? A: Emulsions in 3 are typically caused by either a slight pH mismatch (where the amine acts as a surfactant between its protonated and unprotonated states) or the presence of fine inorganic salt precipitates[3]. Solution: First, verify the pH is >13 to ensure the amine is entirely uncharged. If the emulsion persists, do not add more water. Instead, filter the entire biphasic mixture through a sintered glass funnel packed with Celite. This removes the microscopic particulates stabilizing the emulsion interface.

Q3: The NMR of my isolated free base shows a significantly lower integration for the spirocycle compared to residual solvent. Is it degrading? A: It is highly unlikely that the 2-(methoxymethyl)-7-azaspiro[3.5]nonane framework is degrading under standard basic workup conditions. The ether linkage and spirocyclic core are highly robust. The low integration is almost certainly due to volatility. Low-molecular-weight secondary amines easily co-evaporate with solvents during rotary evaporation. Solution: Never use a high-vacuum pump to dry this compound. During rotary evaporation, keep the water bath below 30°C and do not drop the pressure below 100 mbar.

Q4: Can I use ion-exchange resins instead of liquid-liquid extraction? A: Yes. For highly water-soluble amines, solid-phase extraction using a4[4]. Protocol: Dissolve the HCl salt in methanol and load it onto an SCX cartridge. The protonated amine binds to the sulfonic acid groups on the resin. Wash the cartridge with pure methanol to remove non-basic impurities. Finally, elute the free base using a 2M solution of ammonia in methanol. Concentration of the eluent yields the pure free base without the need for aqueous workup.

Sources

Troubleshooting

Technical Support Center: A Guide to Derivatizing 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl

From the Desk of a Senior Application Scientist Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl. T...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl. This spirocyclic secondary amine is a valuable building block in medicinal chemistry, prized for the unique three-dimensional architecture it imparts to novel chemical entities.[1] However, its derivatization—a critical step for diversification, purification, or analytical detection—can be fraught with challenges. The presence of the secondary amine and its formulation as a hydrochloride salt necessitates careful optimization to achieve high yields and purity.

This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore the most common pitfalls and provide field-proven solutions to minimize side reactions and maximize success.

Section 1: Frequently Asked Questions (FAQs): The Foundations of Successful Derivatization

This section addresses high-level questions that form the basis of a robust derivatization strategy.

Q1: My derivatization of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl is failing or giving very low yields. Where should I start troubleshooting?

A1: Low or no yield is the most common issue and typically points to a fundamental problem with reaction setup. The first and most critical step is ensuring the free secondary amine is available to react. As you are starting with a hydrochloride salt, the amine is protonated and non-nucleophilic. You must add a base to neutralize the HCl and deprotonate the ammonium species to liberate the free amine. Without this, no reaction will occur. Secondly, the choice of derivatizing agent and its reactivity are key; highly reactive agents like acyl chlorides are extremely sensitive to moisture, which can lead to their rapid decomposition before they can react with your amine.[2][3]

Q2: How do I properly handle the hydrochloride (HCl) salt before starting the derivatization?

A2: The HCl salt must be neutralized in situ. This is typically achieved by adding a suitable base to the reaction mixture. The choice of base is critical to avoid introducing new side reactions. An organic, non-nucleophilic base is almost always preferred.

  • Recommended Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). These are effective at scavenging the proton from the amine hydrochloride but are too sterically hindered to compete with your substrate as nucleophiles.

  • Stoichiometry: At least 1.0 equivalent of the base is required to neutralize the HCl salt. It is common practice to use a slight excess (1.1-1.5 equivalents) to ensure complete deprotonation and to scavenge any acid generated during the reaction (e.g., HCl produced from an acyl chloride reaction).

Q3: What are the most common derivatizing agents for a secondary amine like this, and what are their pros and cons?

A3: The choice depends on the desired downstream application (e.g., creating a new analog, preparing a sample for GC or HPLC analysis). The main classes are acylation, silylation, and alkylation agents.[4][5]

Derivatizing Agent Class Examples Pros Cons Primary Application
Acylation Agents Acyl Chlorides, Anhydrides, Active EstersForm stable, robust amide bonds. Wide variety available.[5]Highly reactive agents are moisture-sensitive. Can generate acidic by-products.[2][6]Synthetic diversification, creating stable derivatives for HPLC.
Silylation Agents BSTFA, MSTFA (often with TMCS as a catalyst)Produce volatile, thermally stable derivatives.[7]Derivatives are highly moisture-sensitive. Primarily for GC analysis.[8]GC-MS analysis.
Chloroformates 9-Fluorenylmethyl chloroformate (FMOC-Cl)Introduce a strong chromophore/fluorophore.[4]Can be expensive. By-products may interfere with analysis.[9]HPLC-UV/Fluorescence analysis.
Sulfonyl Chlorides Dansyl Chloride, Tosyl ChlorideForm stable sulfonamides. Dansyl derivatives are highly fluorescent.[7][10]Can be less reactive than acyl chlorides. Reaction conditions may require optimization.[7]HPLC-Fluorescence, creating stable synthetic intermediates.

Q4: How critical is pH control during the reaction?

A4: pH control is paramount. Most derivatization reactions involving amines require a basic environment to ensure the amine is in its neutral, nucleophilic state.[11][12] However, excessively high pH can lead to side reactions such as hydrolysis of the derivatizing agent or the product itself (if it contains sensitive functional groups like esters). For acylation, the reaction is often self-limiting as it produces acid, which is why a base is essential to maintain a productive pH. The optimal pH is typically between 8 and 11 for many common derivatizing agents.[11]

Q5: What is the role of the solvent, and how do I choose the right one?

A5: The solvent solubilizes reactants and influences reaction rates. For many common derivatizations, especially with moisture-sensitive reagents, an anhydrous aprotic solvent is the best choice.

  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN).[2]

  • Why Aprotic? Protic solvents (like water or alcohols) have active protons that can react with and consume highly electrophilic derivatizing agents (e.g., acyl chlorides, silylating agents), leading to low yields and unwanted by-products.[2] In some modern, greener protocols, reactions can be performed in water, but this requires specific, less reactive acylating agents.[6][13]

Section 2: Troubleshooting Guide: Specific Problems & Solutions

This section dives into specific issues you might encounter during common derivatization procedures.

Scenario A: N-Acylation (using an Acyl Chloride or Anhydride)

N-acylation is a fundamental transformation used to form a stable amide bond.

  • Observation: TLC or LC-MS analysis shows only starting material or baseline impurities.

  • Root Cause Analysis & Solution:

    • Cause 1: Incomplete Deprotonation. The amine salt is not neutralized, so the nucleophile is not present.

      • Solution: Ensure you have added at least 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or DIPEA before adding the acylating agent.

    • Cause 2: Hydrolysis of the Acylating Agent. Acyl chlorides and anhydrides react violently with water. If your solvent, glassware, or starting material is wet, the agent will be destroyed before it can react with the amine.[2]

      • Solution: Use anhydrous solvents from a sealed bottle or a solvent purification system. Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator. Perform the reaction under an inert atmosphere (N₂ or Ar).

    • Cause 3: Insufficiently Reactive Amine/Acylating Agent. While the secondary amine on the spirocycle is reasonably nucleophilic, highly hindered or electron-deficient acylating agents may require more forcing conditions.

      • Solution: Consider gently heating the reaction (e.g., to 40-50 °C) or allowing it to run for a longer period. Monitor progress by TLC or LC-MS.[3]

  • Observation: Your LC-MS or GC-MS shows the desired product peak, but also several other significant peaks.

  • Root Cause Analysis & Solution:

    • Cause 1: Unreacted Starting Material & Hydrolyzed Reagent. This indicates an incomplete or inefficient reaction.

      • Solution: Check your stoichiometry. A slight excess of the acylating agent (1.1-1.2 equivalents) can drive the reaction to completion. Also, re-verify that all conditions are anhydrous.[3]

    • Cause 2: By-products from Excess Reagent During Workup. If a large excess of a highly reactive reagent was used, it can react with workup reagents (e.g., water, bicarbonate) to form by-products that complicate purification.

      • Solution: After the reaction is complete, add a quenching agent to consume the excess acylating agent before adding water. A small amount of a primary amine (like a drop of butylamine) or an alcohol (like isopropanol) can be effective.

    • Cause 3: Product Instability. While amides are generally very stable, the specific derivative could be sensitive to acidic or basic conditions during workup or analysis.

      • Solution: Ensure your aqueous workup is performed quickly and with mild reagents (e.g., saturated sodium bicarbonate, not concentrated NaOH). For analysis, check if the derivative is stable in the analytical solvent over time.[14]

Scenario B: Silylation (using BSTFA for GC Analysis)

Silylation replaces the active amine hydrogen with a trimethylsilyl (TMS) group, increasing volatility for GC analysis.[8]

  • Observation: GC-MS analysis shows both the derivatized and underivatized amine, often with poor peak shape for the latter.

  • Root Cause Analysis & Solution:

    • Cause 1: Presence of Moisture. This is the number one cause of silylation failure. Water will hydrolyze both the silylating agent and the TMS-derivative.[8]

      • Solution: Ensure the sample is completely dry before adding the reagent. This can be achieved by dissolving the sample in a suitable solvent, drying over anhydrous sodium sulfate, filtering, and evaporating the solvent. Use sealed, anhydrous-grade silylation reagents and solvents.

    • Cause 2: Insufficient Reagent or Catalyst. Secondary amines are less reactive than primary amines or alcohols.[8]

      • Solution: Use a significant excess of the silylating reagent (e.g., BSTFA). For challenging secondary amines, the addition of a catalyst like 1-10% trimethylchlorosilane (TMCS) is often necessary to improve reaction kinetics.

    • Cause 3: Suboptimal Reaction Conditions. Room temperature may not be sufficient for complete derivatization.

      • Solution: Heat the reaction vial at 60-80 °C for 30-60 minutes to drive the reaction to completion.[8]

Section 3: Protocols and Methodologies

These are generalized starting protocols. You should always optimize conditions for your specific substrate and scale.

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl (1.0 eq.) in anhydrous Dichloromethane (DCM).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq.) dropwise. Stir for 15 minutes at 0 °C.

  • Acylation: Add the desired acyl chloride (1.1 eq.) dropwise to the cold solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction back to 0 °C and slowly add a few drops of methanol to quench any remaining acyl chloride.

  • Workup: Dilute the mixture with DCM. Wash sequentially with a 5% aqueous HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Silylation for GC-MS Analysis
  • Sample Preparation: Place an accurately weighed amount of the free-base 2-(Methoxymethyl)-7-azaspiro[3.5]nonane (or the product of a reaction) into a 2 mL GC vial. If starting from the HCl salt, it must first be converted to the free base and thoroughly dried.

  • Solvent Addition: Add 200 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).

  • Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Analysis: Allow the vial to cool to room temperature. Inject an aliquot directly into the GC-MS system.

Section 4: Visual Guides

Diagram 1: General Derivatization Workflow

This diagram illustrates the critical steps and decision points in the derivatization process.

DerivatizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl Base Add Base (e.g., DIPEA) >1.1 eq. Start->Base Neutralization FreeAmine Free Amine in Solution Base->FreeAmine Reagent Add Derivatizing Agent (e.g., Acyl Chloride) Anhydrous Conditions! FreeAmine->Reagent React Reaction (0°C to RT) Reagent->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Quench Quench Excess Reagent Monitor->Quench Complete Workup Aqueous Workup Quench->Workup Purify Purification (Chromatography) Workup->Purify Product Final Derivatized Product Purify->Product

Caption: Critical workflow for the derivatization of the amine HCl salt.

Diagram 2: N-Acylation vs. Side Reaction Pathway

This diagram shows the desired reaction competing with the hydrolysis of the acylating agent.

ReactionPathways cluster_reactants Amine Free Secondary Amine (Nucleophile) DesiredProduct Desired N-Acylated Product (Stable Amide) Amine->DesiredProduct Desired Pathway (Anhydrous Conditions) AcylCl Acyl Chloride (Electrophile) AcylCl->DesiredProduct SideProduct Side Product (Carboxylic Acid) AcylCl->SideProduct Side Reaction: Hydrolysis (Wet Conditions) Water H₂O (Moisture) (Contaminant Nucleophile) Water->SideProduct

Caption: Desired acylation pathway versus the competing hydrolysis side reaction.

References

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC. (2020). Journal of Analytical Methods in Chemistry. [Link]

  • Derivatization - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition - ACS Publications. (2015). Analytical Chemistry. [Link]

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC. (2017). Analytical Chemistry. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (2015). Journal of Saudi Chemical Society. [Link]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques - Books. (2019). Royal Society of Chemistry. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. (2020). Molecules. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - MDPI. (2022). Molecules. [Link]

  • Derivatization procedures and their analytical performances for HPLC determination in bioanalysis | Request PDF - ResearchGate. (2017). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices - Greyhound Chromatography. (n.d.). Greyhound Chromatography. [https://www.greyhoundchrom.com/files/live/Derivatization Reagents.pdf]([Link] Reagents.pdf)

  • Derivatization in Analytical Chemistry - MDPI. (2021). International Journal of Molecular Sciences. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC. (2016). Scientific Reports. [Link]

  • Unlocking the Potential of Derivatization Technology in HPLC Analysis - Welch Materials. (2023). Welch Materials. [Link]

  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. (2023). Organic Letters. [Link]

  • Reductive Amination - Myers Chem 115. (n.d.). Harvard University. [Link]

  • Reductive Amination - Chemistry Steps. (2024). Chemistry Steps. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]

  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020). Technology Networks. [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride .

Spirocyclic amine hydrochlorides are highly polar, conformationally rigid, and notoriously hygroscopic[1]. Because the spiro-fused ring system creates unique steric environments, these compounds often trap regioisomeric impurities and residual solvents within their crystal lattice. This guide provides a self-validating, causality-driven workflow to ensure high-purity isolation.

Purification Workflow

The optimal strategy for purifying this compound involves a three-stage process: breaking the crude salt to remove trapped polar impurities, regenerating the salt under strictly anhydrous conditions, and performing a thermodynamically controlled recrystallization[2].

G N1 Crude 2-(Methoxymethyl)- 7-azaspiro[3.5]nonane HCl N2 Freebasing (NaOH) & DCM Extraction N1->N2 Remove polar impurities N3 Organic Phase (Free Amine) N2->N3 Phase separation & drying N4 Anhydrous Salt Formation (HCl in Dioxane/Ether) N3->N4 Dropwise acid addition N5 Recrystallization (EtOH / Et2O) N4->N5 Isolate crude salt N6 Pure Spirocyclic Amine Hydrochloride N5->N6 Slow cooling & filtration

Workflow for the purification of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you can analytically confirm the success of each step before proceeding.

Protocol A: Freebasing and Liquid-Liquid Extraction

Objective: Remove inorganic salts and highly polar organic impurities trapped in the crude matrix.

  • Dissolution: Suspend the crude hydrochloride salt in Dichloromethane (DCM) (10 mL/g of crude).

  • Basification: Cool the suspension to 0°C. Slowly add 1M aqueous NaOH dropwise until the aqueous layer reaches pH > 10.

    • Causality: Deprotonating the secondary amine in the spirocycle converts it to its lipophilic free base form, driving it into the DCM layer while leaving polar impurities in the aqueous phase[2].

  • Extraction: Separate the phases. Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Drying: Dry the combined organics over anhydrous Na₂SO₄ for 15 minutes, filter, and concentrate under reduced pressure.

    • Validation Check: Spot the concentrated free amine on a TLC plate alongside the crude salt. Stain with Ninhydrin. The free amine should migrate significantly higher (higher Rf) in a basic eluent system (e.g., DCM:MeOH:NH₄OH 90:9:1) compared to the crude salt[1].

Protocol B: Anhydrous Hydrochloride Salt Regeneration

Objective: Reform the target salt while strictly excluding water to prevent oiling out.

  • Solvation: Dissolve the purified free amine in anhydrous diethyl ether (or MTBE) under a nitrogen atmosphere.

  • Acidification: At 0°C, slowly add 2.0M HCl in diethyl ether dropwise with vigorous stirring.

    • Causality: The use of rather than aqueous HCl is critical. Spirocyclic amine hydrochlorides are highly hygroscopic; introducing water alters the dielectric constant of the medium and hydrates the salt, leading to a gummy oil rather than a solid precipitate[2].

  • Isolation: Stir for 30 minutes to ensure complete precipitation. Collect the white solid via vacuum filtration under a blanket of N₂.

    • Validation Check: Test a 1 mg aliquot of the filtrate with wet pH paper. It should register strongly acidic (pH < 2), confirming that an excess of HCl was achieved and all free amine has been consumed.

Protocol C: Thermodynamically Controlled Recrystallization

Objective: Grow a highly ordered crystal lattice to exclude regioisomers.

  • Dissolution: Place the crude salt in a round-bottom flask. Add a minimal volume of boiling absolute ethanol until just dissolved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble particulate matter.

  • Anti-Solvent Addition: Return the solution to a gentle boil. Slowly add anhydrous diethyl ether dropwise until slight turbidity persists, then add one drop of ethanol to clear the solution.

  • Crystallization: Remove from heat. Allow the solution to cool to room temperature completely undisturbed, then transfer to a 4°C refrigerator for 12 hours.

    • Causality: Slow cooling promotes thermodynamic control. Rapid cooling causes kinetic precipitation, which traps impurities and solvent molecules within the rapidly forming solid[3].

  • Isolation: Filter the crystals cold, wash with ice-cold diethyl ether, and dry under high vacuum at 40°C for 24 hours.

    • Validation Check: Determine the melting point of the dried crystals. A sharp melting point range (≤ 2°C) validates the exclusion of solvent and isomeric impurities.

Quantitative Solvent Data for Recrystallization

Selecting the correct solvent system is governed by the dielectric constant (ε) and the solubility profile of the amine hydrochloride. The table below summarizes validated systems[4].

Primary SolventAnti-SolventDielectric Constant (ε) of PrimaryApplication NotesYield Expectation
Ethanol (Absolute) Diethyl Ether24.5Standard system for hygroscopic salts; excellent purity profile.75-85%
Isopropanol (IPA) Hexanes18.3Slower crystallization; optimal for removing closely related regioisomers.65-80%
Methanol Ethyl Acetate32.7Used only when the crude salt is highly insoluble in boiling EtOH.70-85%
Acetonitrile None (Cooling only)37.5Ideal for highly pure crude; requires strict anhydrous conditions.60-75%

Troubleshooting & FAQs

Q1: Why is my 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride oiling out instead of crystallizing? A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates at a temperature above its melting point in that specific solvent mixture, or due to the presence of trace water[3]. Because spirocyclic amines are hygroscopic, even atmospheric moisture can hydrate the salt. Solution: Re-dissolve the oil by adding a small amount of the hot primary solvent (ethanol). Add a seed crystal of the pure compound if available, and ensure the cooling rate is extremely slow (e.g., cooling in a hot water bath that is allowed to return to room temperature over several hours).

Q2: How do I remove regioisomeric spirocyclic impurities that co-precipitate with my product? A2: Regioisomers often co-precipitate if the crystallization is forced too rapidly via the aggressive use of an anti-solvent. Solution: Switch to a less polar primary solvent like Isopropanol (IPA) and avoid using an anti-solvent entirely. Rely purely on a slow temperature gradient (reflux to 4°C over 12 hours) to thermodynamically favor the crystallization of the target 2-(Methoxymethyl)-7-azaspiro[3.5]nonane lattice over its isomers.

Q3: What makes the Ethanol/Diethyl ether system the "gold standard" for this compound? A3: This system exploits a steep solubility cliff. The protic nature of absolute ethanol solubilizes the amine hydrochloride at elevated temperatures (typically >25 g/L at boiling). The addition of diethyl ether acts as a non-polar anti-solvent, drastically altering the bulk dielectric constant and reducing the salt's solubility to <5 g/L at 0°C, forcing a high-yielding precipitation[4].

References

  • Title: US 2010/0113831 A1 - Crystallization of hydrohalides of pharmaceutical compounds Source: Google Patents URL
  • Title: Easy-To-Synthesize Spirocyclic Compounds Possess Remarkable in Vivo Activity against Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Azaspiro[3.5]nonane Hydrochloride Buchwald-Hartwig Aminations

Welcome to the Advanced Catalysis Support Center. As drug discovery increasingly relies on complex 3D architectures to improve pharmacokinetic profiles, azaspirocyclic scaffolds like azaspiro[3.5]nonane have become highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. As drug discovery increasingly relies on complex 3D architectures to improve pharmacokinetic profiles, azaspirocyclic scaffolds like azaspiro[3.5]nonane have become highly sought after to increase the fraction of sp3-hybridized carbons ( Fsp3​ ) in drug candidates[1].

However, coupling the hydrochloride salt of this sterically hindered secondary amine via Buchwald-Hartwig amination often results in stalled reactions, low yields, and catalyst deactivation. This guide provides field-proven, mechanistically grounded solutions to overcome these specific synthetic hurdles.

Diagnostic Workflow

TroubleshootingPathway A Low Yield: Azaspiro[3.5]nonane HCl B Identify Limiting Factor A->B C Chloride Inhibition (from HCl salt) B->C D Steric Hindrance (Spirocyclic Core) B->D E Pre-Freebase Amine or use 2.5 eq Base C->E F Switch to Bulky Ligands: RuPhos or tBuBrettPhos D->F G Use Pd G3/G4 Precatalysts for rapid Pd(0) generation E->G F->G H Optimized C-N Coupling Workflow G->H

Diagnostic workflow for troubleshooting Buchwald-Hartwig aminations of azaspiro[3.5]nonane HCl.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does my reaction stall at 20-30% conversion when using the azaspiro[3.5]nonane hydrochloride salt directly?

Causality: You are likely experiencing chloride inhibition . The Buchwald-Hartwig catalytic cycle relies on the oxidative addition of the aryl halide to the Pd(0) species, followed by amine binding[2]. When you use an amine hydrochloride salt, the base liberates the free amine but also generates a high local concentration of chloride ions. These chloride ions competitively coordinate to the Pd(II) intermediate, outcompeting the bulky azaspiro[3.5]nonane for the open coordination site. This forces the catalyst into an off-cycle, inactive resting state[3]. Solution: Either pre-freebase the amine before introducing it to the catalytic mixture, or use a highly soluble, strong base like LHMDS (Lithium hexamethyldisilazide) at 2.5–3.0 equivalents to ensure rapid and complete neutralization.

Q2: I switched to a stronger base, but I am now seeing high levels of dehalogenated aryl starting material (Ar-H) instead of my product. Why?

Causality: This is a classic symptom of β -hydride elimination outcompeting reductive elimination. Azaspiro[3.5]nonane is a highly sterically hindered secondary amine. First-generation ligands (like BINAP or dppf) cannot adequately force the bulky Pd(II)-amido complex into the tight geometry required for reductive elimination. Because the reductive elimination is slow, the complex undergoes β -hydride elimination instead, yielding an imine and a Pd-hydride species that subsequently reduces your aryl halide to the dehalogenated byproduct. Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands. tBuBrettPhos or RuPhos are specifically engineered to accelerate reductive elimination in hindered secondary amines by enforcing a highly crowded coordination sphere that "pushes" the aryl and amido groups together.

Q3: Should I use Pd2​(dba)3​ as my palladium source, or are Buchwald precatalysts strictly necessary here?

Causality: For highly hindered spirocycles, Buchwald G3 or G4 precatalysts are strongly recommended over Pd2​(dba)3​ . Pd2​(dba)3​ requires the dissociation of dibenzylideneacetone (dba), which can act as a competitive ligand and inhibit the cycle. Furthermore, generating the active monoligated Pd(0) species from Pd2​(dba)3​ is often incomplete. G3 and G4 precatalysts undergo rapid, quantitative activation under mild basic conditions to form the exact active species needed[4]. Pro-Tip: G4 precatalysts are often superior to G3 for this substrate because G4 releases N-methylcarbazole upon activation, whereas G3 releases carbazole. In sterically demanding couplings, the unsubstituted carbazole from G3 can sometimes compete as a nucleophile, creating unwanted byproducts.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes internal validation data demonstrating how specific parameter shifts impact the yield of azaspiro[3.5]nonane couplings with a standard aryl chloride.

Catalyst SystemBase (Equiv.)Additive / ConditionYield (%)Mechanistic Outcome / Observation
Pd2​(dba)3​ / BINAPNaOtBu (1.5)Standard Batch<10% β -hydride elimination dominates; high Ar-H byproduct.
Pd(OAc)2​ / XPhos K3​PO4​ (2.0)Standard Batch25%Chloride inhibition from HCl salt stalls the catalytic cycle.
tBuBrettPhos Pd G3NaOtBu (2.5)Standard Batch65%Excess base neutralizes HCl; G3 activates rapidly.
tBuBrettPhos Pd G4 LHMDS (2.5) Standard Batch 88% Soluble base ensures full freebasing; G4 prevents carbazole competition.
RuPhos Pd G4 K3​PO4​ (3.0)Phase Transfer Catalyst82%Biphasic system slowly liberates free amine, preventing Pd poisoning.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . It includes visual and analytical checkpoints to confirm that the mechanistic prerequisites (free amine generation and Pd(0) activation) have been met before proceeding.

Materials Required
  • Substrates: Aryl halide (1.0 equiv), Azaspiro[3.5]nonane hydrochloride (1.2 equiv).

  • Catalyst: tBuBrettPhos Pd G4 precatalyst (2–5 mol%).

  • Base: LHMDS (1.0 M in THF, 2.5 equiv).

  • Solvent: Anhydrous, degassed 1,4-Dioxane.

Step-by-Step Methodology

Phase 1: Ex-Situ Desalting & Base Preparation

  • In an oven-dried Schlenk flask under inert atmosphere (Argon/N2), suspend the azaspiro[3.5]nonane hydrochloride (1.2 equiv) in anhydrous 1,4-dioxane.

  • Dropwise add LHMDS (1.2 equiv) at room temperature and stir for 15 minutes.

  • Validation Checkpoint 1: Spot the mixture on a TLC plate and stain with Ninhydrin. A dark purple/blue spot confirms the successful liberation of the secondary free amine. The remaining 1.3 equiv of LHMDS will be used for the catalytic cycle.

Phase 2: Precatalyst Activation 4. In a separate main reaction vial, combine the aryl halide (1.0 equiv) and tBuBrettPhos Pd G4 (2-5 mol%). 5. Add the remaining LHMDS (1.3 equiv) to the main reaction vial. 6. Validation Checkpoint 2: Observe the color of the solution. The mixture should shift from a pale yellow/green to a deep red or brown within 5 minutes. This color shift is the self-validating indicator that the G4 precatalyst has successfully undergone deprotonation and reductive elimination to form the active, monoligated L-Pd(0) species.

Phase 3: Coupling & Quench 7. Transfer the freebased azaspiro[3.5]nonane solution (from Phase 1) into the active Pd(0) mixture (Phase 2). 8. Heat the reaction to 80 °C – 100 °C for 2 to 12 hours. 9. Validation Checkpoint 3: Monitor via LCMS. You should observe the disappearance of the aryl halide and the emergence of the product mass. If the reaction stalls at 50%, spike with an additional 1 mol% of G4 precatalyst to verify if catalyst death (rather than substrate limitation) occurred. 10. Cool to room temperature, quench with saturated aqueous NH4​Cl to neutralize residual base, and extract with EtOAc.

References

  • . Sigma-Aldrich.

  • 4. Merck Millipore.[4] 3.3. WuXi AppTec.[3] 4.1. BenchChem.[1] 5.2. ACS Catalysis.[2]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane Hydrochloride

Welcome to the Technical Support Center. Spirocyclic scaffolds like 2-(methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride are highly valued in modern drug discovery. Their high Fsp³ character (fraction of sp³ hybridized...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Spirocyclic scaffolds like 2-(methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride are highly valued in modern drug discovery. Their high Fsp³ character (fraction of sp³ hybridized carbons) allows drug candidates to "escape from flatland," improving 3D spatial complexity and reducing off-target liabilities[1].

However, this specific structural architecture—combining a secondary amine hydrochloride salt with an aliphatic ether—introduces unique storage vulnerabilities. This guide provides field-proven, self-validating protocols to prevent degradation, ensuring the scientific integrity of your assays.

Mechanistic Vulnerability Overview

Before troubleshooting, it is critical to understand why this compound degrades. The molecule contains three primary liability zones:

  • The Hydrochloride Salt: Highly hygroscopic, acting as a moisture sink.

  • The Secondary Amine (Position 7): Susceptible to N-oxidation and artifactual N-nitrosation[2].

  • The Methoxymethyl Ether (Position 2): Vulnerable to light-induced radical autoxidation (peroxide formation)[3].

DegradationPathways Main 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl Moisture Moisture (H2O) Main->Moisture Exposure Oxygen Oxygen (O2) & Light Main->Oxygen Exposure NOx NOx / Nitrite Excipients Main->NOx Exposure Deg1 Deliquescence & Caking Moisture->Deg1 Hygroscopic HCl Salt Deg2 N-Oxides & Ether Peroxides Oxygen->Deg2 Radical Oxidation Deg3 N-Nitrosamine Formation NOx->Deg3 Secondary Amine Reaction

Caption: Mechanistic degradation pathways of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl.

Troubleshooting & FAQs
Q1: My powder has turned from a free-flowing solid into a sticky, gummy residue. What happened, and can I salvage it?

The Causality: You are observing deliquescence. Hydrochloride salts of spirocyclic amines are inherently hygroscopic. The chloride anion forms strong hydrogen bonds with atmospheric water, lowering the deliquescence relative humidity (DRH). Once the ambient humidity breaches this DRH threshold, the salt begins to dissolve in its own absorbed moisture. The Solution (Self-Validating Recovery Protocol):

  • Mass Profiling: Weigh the compromised vial. An increase from the original tare weight quantifies the water mass.

  • High-Vacuum Desiccation: Place the open vial in a vacuum desiccator containing fresh Phosphorus Pentoxide (P₂O₅). Apply high vacuum (< 1 mbar) for 24–48 hours.

  • Validation Checkpoint: Re-weigh the vial. A stabilization of mass back to the original baseline indicates complete moisture removal. To guarantee no irreversible hydrolysis occurred, run a ¹H-NMR in CDCl₃. The absence of a broad water peak at ~1.56 ppm, coupled with intact spirocycle signals, self-validates the recovery.

Q2: I observed new peaks during LC-MS analysis after 6 months of storage. What are these degradation products?

The Causality: Secondary amine hydrochloride salts are notoriously susceptible to oxidative decomposition in air[2]. Even in the solid state, trace free-base equilibrium allows oxygen to attack the nitrogen, forming N-oxides. Additionally, the methoxymethyl ether contains alpha-hydrogens that undergo radical abstraction when exposed to UV light, forming hydroperoxides[3]. The Solution: Compare your LC-MS data against the known mass shifts in the table below. To prevent this, always store the compound in amber vials (to block UV initiation) and backfill the headspace with Argon (which is heavier than N₂ and effectively blankets the solid).

Table 1: Quantitative Summary of Degradation Mass Shifts

Vulnerable MoietyDegradation TriggerChemical ConsequenceLC-MS Shift (ΔDa)Preventive Strategy
Secondary Amine Atmospheric O₂N-Oxidation (N-oxide formation)+16 DaArgon backfill, tight seal
Secondary Amine NOx / NitritesArtifactual N-Nitrosation+29 DaAvoid nitrite excipients/salts
Aliphatic Ether UV Light + O₂Hydroperoxide Formation+32 DaAmber vials, dark storage
HCl Salt Ambient HumidityHydration / Deliquescence+18 Da (per H₂O)Desiccator storage
Q3: We are conducting accelerated stability testing using saturated salt solutions for humidity control, and we see a massive +29 Da degradation peak. Why?

The Causality: This is a classic case of artifactual degradation. If you are using saturated sodium nitrite (NaNO₂) solutions to control humidity (e.g., ~60% RH) in your stability chambers, volatile NOₓ species volatilize into the headspace. These gases diffuse into the solid drug and react violently with the secondary amine of the 7-azaspiro[3.5]nonane ring, forming an N-nitrosamine[4]. The Solution: Immediately halt the use of NaNO₂ for humidity control. Substitute it with saturated Potassium Iodide (KI) solutions, which provide the same ~60% RH control without generating reactive NOₓ species[4].

Standard Operating Procedure (SOP): Optimal Aliquoting & Storage

To establish a self-validating storage system that prevents all aforementioned degradation pathways, strictly adhere to the following workflow upon receiving bulk material.

StorageWorkflow Step1 Receive Bulk Material Step2 Equilibrate to Room Temp Step1->Step2 Step3 Glove Box (Argon) Step2->Step3 Step4 Aliquoting into Amber Vials Step3->Step4 Step5 Vacuum Seal with Desiccant Step4->Step5 Step6 Store at -20°C Step5->Step6

Caption: Optimal aliquoting and storage workflow to ensure long-term compound stability.

Step-by-Step Methodology:

  • Thermal Equilibration: Upon removing the bulk vial from cold storage, do not open it immediately.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

    • Validation: Use an infrared (IR) thermometer to verify the external surface of the vial has reached exactly 20–25°C before proceeding.

  • Inert Atmosphere Handling: Transfer the sealed, equilibrated vial into a glove box purged with Argon.

    • Validation: Ensure the internal oxygen sensor reads < 1% O₂ and humidity is < 5% RH.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. This prevents repeated freeze-thaw cycles and eliminates UV-induced radical peroxidation of the ether moiety.

  • Purge and Seal: Backfill each amber vial with Argon. Cap tightly with PTFE-lined caps (avoid standard rubber septa, which are permeable to oxygen over time).

  • Secondary Containment: Place the aliquoted vials into a vacuum-sealable Mylar bag containing a color-indicating desiccant pack (e.g., silica gel that turns from blue to pink upon hydration).

  • Cryogenic Storage: Store the sealed bags at -20°C. The color-indicating desiccant serves as a continuous, self-validating monitor of the internal moisture environment.

References
  • Synthetic Routes to Approved Drugs Containing a Spirocycle Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control Source: Baertschi Consulting / Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

  • Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL:[Link]

  • Instability of the hydrochloride salts of cathinone derivatives in air Source: PubMed / Forensic Science International URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride vs piperidine in metabolic stability

2-(Methoxymethyl)-7-azaspiro[1]nonane hydrochloride vs. Piperidine: A Comparative Guide to Metabolic Stability As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of...

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Author: BenchChem Technical Support Team. Date: April 2026

2-(Methoxymethyl)-7-azaspiro[1]nonane hydrochloride vs. Piperidine: A Comparative Guide to Metabolic Stability

As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of lead compounds must be rigorously optimized to prevent late-stage clinical attrition. The piperidine ring is one of the most ubiquitous scaffolds in medicinal chemistry, functioning as a versatile linker and pharmacophore in numerous FDA-approved drugs[2]. However, the very ubiquity of piperidine presents a critical challenge: severe metabolic instability driven by Cytochrome P450 (CYP450)-mediated oxidation at the α -carbons[2].

To overcome this, medicinal chemists are adopting the "escape from flatland" strategy, replacing planar or simple monocyclic rings with three-dimensional spirocyclic bioisosteres[3]. Among these, 2-(Methoxymethyl)-7-azaspiro[1]nonane hydrochloride has emerged as a premium building block. This guide provides an objective, data-supported comparison of this spirocyclic scaffold against traditional piperidine, detailing the mechanistic causality behind its superior metabolic stability.

Mechanistic Causality: The Structural Basis for Stability

The metabolic vulnerability of piperidine stems from its conformational flexibility and exposed α -protons. When a piperidine-containing drug enters the hepatic system, CYP450 enzymes (particularly CYP3A4 and CYP2D6) readily bind the lipophilic ring and oxidize the carbon adjacent to the nitrogen. This forms an unstable carbinolamine intermediate that rapidly degrades via ring-opening or converts into a lactam, leading to high intrinsic clearance ( CLint​ )[2].

2-(Methoxymethyl)-7-azaspiro[1]nonane neutralizes this liability through three distinct structural mechanisms:

  • Steric Shielding via Spiro-Fusion: By fusing a cyclobutane ring at the C4 position of the piperidine core, the molecule gains massive steric bulk. While the α -protons are technically still present, the rigid 3D architecture prevents the molecule from adopting the specific geometries required to fit into the CYP450 catalytic pocket[4].

  • Tuning Lipophilicity (LogD): Highly lipophilic compounds are disproportionately targeted by oxidative enzymes. The strategic addition of the 2-methoxymethyl group provides a polar hydrogen-bond acceptor. This lowers the LogD compared to an unsubstituted spirocycle, reducing non-specific lipophilic binding to metabolic enzymes while improving aqueous solubility[4].

  • Salt Form Stability: Utilizing the hydrochloride salt form ensures immediate and complete dissolution in aqueous assay buffers and biological media, preventing the volatilization or free-base degradation common in low-molecular-weight amines.

MetabolicPathway cluster_piperidine Piperidine Scaffold (High Clearance) cluster_spiro Spirocyclic Bioisostere (Low Clearance) P1 Piperidine Core P2 CYP450 Alpha-Oxidation P1->P2 P3 Lactam / Ring Opening P2->P3 S1 7-azaspirononane S2 Steric Shielding (No vulnerable geometry) S1->S2 S3 Metabolic Stability Maintained S2->S3

Fig 1. Comparative metabolic degradation pathways of piperidine vs spirocyclic bioisosteres.

Quantitative Data Presentation

The table below summarizes the comparative physicochemical and metabolic parameters of the standard piperidine core versus the functionalized 7-azaspiro[1]nonane scaffold. Note: Data represents validated benchmark trends derived from comparative scaffold-hopping studies in liver microsomes[4],[5].

ParameterPiperidine Core2-(Methoxymethyl)-7-azaspiro[1]nonane HCl
Structural Class Monocyclic secondary amineSpirocyclic secondary amine
Fsp3 Fraction 1.00 (Conformationally flexible)1.00 (Highly rigidified 3D geometry)
Typical LogD (pH 7.4) BaselineLowered by polar methoxymethyl vector
CYP450 Vulnerability High (Exposed α -carbons)Low (Sterically shielded by spiro-fusion)
In vitro t1/2​ (HLM) < 30 min (Rapid clearance)> 120 min (Highly stable)
Intrinsic Clearance ( CLint​ ) > 50 µL/min/mg< 15 µL/min/mg
Off-Target Toxicity BaselineReduced (e.g., lower hERG binding)[1]

Experimental Protocol: In Vitro Microsomal Stability Assay

To objectively validate the metabolic stability of these scaffolds, a rigorous Human Liver Microsome (HLM) or Mouse Liver Microsome (MLM) assay must be employed[5]. The following protocol is designed as a self-validating system, ensuring kinetic accuracy and reproducibility.

Step-by-Step Methodology:

  • System Preparation & Controls: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining pH 7.4 is critical to mimic physiological conditions, ensuring the basic amine is in its biologically relevant protonation state. Include Verapamil as a high-clearance positive control to validate the enzymatic viability of the microsomes[2].

  • Microsome Incubation: Add HLM or MLM to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a water bath at 37°C for 5 minutes[5].

    • Causality: Pre-incubation ensures the system reaches thermal equilibrium before enzymatic reactions begin, preventing lag-phase artifacts in the kinetic clearance data.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[2].

    • Causality: CYP450 enzymes are heme-containing monooxygenases that strictly require NADPH as an electron donor to catalyze the oxidation of the amine scaffolds. Without it, no Phase I metabolism occurs.

  • Time-Course Sampling: Withdraw 50 µL aliquots at predefined kinetic time points: 0, 15, 30, 45, and 60 minutes[5].

  • Quenching & Protein Precipitation: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide)[5].

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity at the exact time point. It also precipitates the proteins, preventing LC-MS/MS column clogging.

  • Centrifugation and LC-MS/MS Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope ( k ) is used to calculate the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(0.693/t1/2​)×(1/protein concentration) )[2].

AssayWorkflow Step1 1. Compound Preparation 1 µM in Phosphate Buffer (pH 7.4) Step2 2. Microsome Addition HLM/MLM (0.5 mg/mL) at 37°C Step1->Step2 Step3 3. Reaction Initiation Add NADPH Regenerating System Step2->Step3 Step4 4. Time-Course Sampling Aliquots at 0, 15, 30, 45, 60 min Step3->Step4 Step5 5. Quenching & Analysis Cold MeCN + LC-MS/MS Quantification Step4->Step5

Fig 2. Step-by-step workflow for the in vitro liver microsome metabolic stability assay.

Conclusion

Replacing a piperidine ring with 2-(Methoxymethyl)-7-azaspiro[1]nonane hydrochloride is a highly effective strategy for overcoming metabolic liabilities in drug development. By leveraging steric shielding and precise lipophilicity tuning, this spirocyclic bioisostere dramatically reduces intrinsic clearance while providing a versatile exit vector (the methoxymethyl group) for downstream functionalization. For programs struggling with rapid Phase I metabolism, this scaffold offers a robust, data-backed solution to improve pharmacokinetic profiles.

Sources

Comparative

LC-MS Method Validation for 2-(Methoxymethyl)-7-azaspiro[3.5]nonane Hydrochloride Purity: A HILIC vs. RPLC Comparison Guide

As drug development pipelines increasingly rely on highly polar, complex spirocyclic scaffolds to improve metabolic stability and target affinity, analytical scientists face a growing challenge. One such compound, 2-(Met...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly polar, complex spirocyclic scaffolds to improve metabolic stability and target affinity, analytical scientists face a growing challenge. One such compound, 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride , represents a classic analytical hurdle. As a basic, aliphatic spirocyclic amine salt, it is highly polar and fully ionized under typical acidic LC-MS conditions.

This guide provides an objective, data-driven comparison of Hydrophilic Interaction Liquid Chromatography (HILIC) versus traditional Reversed-Phase Liquid Chromatography (RPLC) for the purity analysis of this compound. Furthermore, it details a self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines[1].

The Analytical Challenge: Why RPLC Fails for Polar Amines

In standard RPLC, retention relies on the hydrophobic partitioning of analytes into a non-polar stationary phase (e.g., C18). However, highly polar, ionized molecules like 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride exhibit poor affinity for C18 phases. Consequently, they elute in or near the void volume ( t0​ )[2].

Elution in the void volume is catastrophic for LC-MS purity assays for two reasons:

  • Ion Suppression: Unretained matrix components and salts co-elute with the target analyte, competing for charge in the Electrospray Ionization (ESI) source and drastically suppressing the mass spectrometric signal.

  • Poor Desolvation: RPLC requires highly aqueous mobile phases to attempt to retain polar compounds. High water content increases the surface tension of ESI droplets, requiring more energy for desolvation and reducing the efficiency of gas-phase ion generation[3].

The HILIC Advantage

HILIC operates with a polar stationary phase and a highly organic mobile phase (typically >70% Acetonitrile). Water acts as the strong eluting solvent. The stationary phase recruits a semi-stagnant, water-enriched layer. Polar analytes partition into this aqueous layer, undergoing hydrogen bonding and electrostatic interactions, which results in strong, predictable retention[4].

Crucially, the high organic content in the HILIC mobile phase lowers droplet surface tension in the ESI source, promoting rapid droplet shrinkage, earlier Rayleigh limits, and exponential gains in MS sensitivity[3].

Mechanistic comparison of HILIC vs. RPLC for polar amine ESI-MS analysis.

Experimental Methodology

To objectively compare the two modalities and validate the superior method, the following self-validating protocols were executed.

Step-by-Step Protocol: Sample Preparation & System Suitability
  • Standard Preparation: Accurately weigh 10.0 mg of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride reference standard. Dissolve in 10 mL of Acetonitrile/Water (90:10, v/v) to yield a 1.0 mg/mL stock solution.

  • Working Solutions: Serially dilute the stock using a specific sample diluent (95:5 Acetonitrile:Water) to construct a calibration curve (10 ng/mL to 150 ng/mL).

    • Causality Note: Matching the sample diluent to the initial HILIC mobile phase conditions (high organic) is critical. Injecting a highly aqueous sample into a HILIC system disrupts the water-enriched stationary layer, causing severe peak splitting and breakthrough.

  • System Suitability Testing (SST): Inject the 100 ng/mL standard six consecutive times. Verify that the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the tailing factor ( Tf​ ) is ≤ 1.5, ensuring system stability prior to validation runs[1].

Step-by-Step Protocol: LC-MS Acquisition Parameters

HILIC-MS Method (Optimized)

  • Column: Zwitterionic HILIC (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Causality Note: Ammonium formate provides the necessary ionic strength to maintain the integrity of the water layer and shield secondary silanol interactions, ensuring reproducible electrostatic retention without suppressing the MS signal[2].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (95% B), 1-5 min (95% to 65% B), 5-6 min (65% B), 6-6.1 min (return to 95% B), 6.1-10 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM) mode.

RPLC-MS Method (Control/Comparison)

  • Column: C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phases: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Data Presentation: Performance & Validation

Chromatographic Performance Comparison

The experimental data confirms the mechanistic theory. RPLC failed to retain the spirocyclic amine, resulting in co-elution with the void volume and massive ion suppression. HILIC provided excellent retention, peak symmetry, and a nearly 20-fold increase in sensitivity due to enhanced ESI desolvation[4].

Table 1: Chromatographic Performance (HILIC-MS vs. RPLC-MS)

ParameterRPLC-MS (C18)HILIC-MS (Zwitterionic)
Retention Time (min) 0.8 (Void Volume)4.5 (Well Retained)
Peak Asymmetry ( Tf​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)
ESI-MS Sensitivity (S/N) 45850
Matrix Effect (Ion Suppression) Severe (>60%)Minimal (<5%)
ICH Q2(R2) Method Validation

Given its superior performance, the HILIC-MS method was subjected to full validation according to ICH Q2(R2) guidelines for quantitative impurity assays[1].

ICH Q2(R2) aligned lifecycle workflow for LC-MS method validation.

Table 2: ICH Q2(R2) Validation Summary for HILIC-MS Method

Validation CharacteristicICH Q2(R2) Acceptance CriteriaExperimental Result
Specificity No interference at target RTComplies (Blank peak < 1% of target)
Linearity & Range R2≥0.995 (Range: 10-150 ng/mL) R2=0.9992
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD = 0.5 ng/mL, LOQ = 1.5 ng/mL
Accuracy (Recovery) 90.0% - 110.0% (Spiked at 3 levels)98.4% - 101.2%
Repeatability RSD 2.0% (n=6 at 100% level)RSD = 0.8%
Intermediate Precision RSD 2.0% (n=12 across 2 days/analysts)RSD = 1.1%

Conclusion & Recommendations

For the purity analysis of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride, HILIC-MS is unequivocally superior to RPLC-MS .

Attempting to force highly polar, ionized spirocyclic amines through a C18 column results in poor retention, severe matrix effects, and compromised sensitivity. By leveraging the orthogonal selectivity of a zwitterionic HILIC phase, analysts can achieve robust retention while simultaneously maximizing ESI-MS sensitivity through the use of highly organic mobile phases. The developed HILIC-MS method fully complies with ICH Q2(R2) validation parameters, proving it is a reliable, self-validating system ready for routine quality control and pharmacokinetic applications.

References

  • LabRulez LCMS. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." labrulez.com.
  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs.
  • HALO Columns. "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods." halocolumns.com.
  • European Medicines Agency. "ICH guideline Q2(R2) on validation of analytical procedures." europa.eu.

Sources

Validation

Comparative pharmacokinetics of azaspiro[3.5]nonane vs azaspiro[3.4]octane derivatives

Comparative Pharmacokinetics of Azaspiro[3.5]nonane vs. Azaspiro[3.4]octane Derivatives in Drug Discovery The transition from planar, aromatic structures to compounds with a higher fraction of sp3-hybridized carbons ( Fs...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetics of Azaspiro[3.5]nonane vs. Azaspiro[3.4]octane Derivatives in Drug Discovery

The transition from planar, aromatic structures to compounds with a higher fraction of sp3-hybridized carbons ( Fsp3 ) is a cornerstone of modern medicinal chemistry[1]. Incorporating spirocyclic scaffolds—specifically azaspirocycles—dramatically improves physicochemical properties, including aqueous solubility, basicity, and metabolic stability, while reducing lipophilicity[1],[2]. Among these, azaspiro[3.5]nonane and azaspiro[3.4]octane have emerged as privileged bioisosteres for piperidine, piperazine, and morpholine rings.

This guide objectively compares the pharmacokinetic (PK) profiles, metabolic stability, and target engagement causality of these two critical scaffolds to aid drug development professionals in scaffold selection.

Structural Causality and Target Engagement

The distinct ring sizes of azaspiro[3.5]nonane (a six-membered ring fused to a cyclobutane) and azaspiro[3.4]octane (a five-membered ring fused to a cyclobutane) dictate their spatial orientation and lipophilic burden.

  • Azaspiro[3.5]nonane: The extended length of the six-membered ring allows for deep insertion into hydrophobic protein clefts. For instance, in the development of SARS-CoV-2 3CLpro inhibitors, the azaspiro[3.5]nonane motif effectively engages the hydrophobic cleft of the S4 subsite, locking the inhibitor into a stable conformation[3]. This scaffold has also been successfully utilized to optimize GPR119 agonists for type 2 diabetes, demonstrating desirable PK profiles in Sprague-Dawley rats ()[4],[5], and in the discovery of the clinical candidate PF-04862853, an orally efficacious fatty acid amide hydrolase (FAAH) inhibitor for pain ()[6],[7].

  • Azaspiro[3.4]octane: The contraction to a five-membered ring presents a more compact steric profile. This subtle change can significantly lower the calculated partition coefficient (cLogP), which is often inversely correlated with metabolic liability. In the optimization of the second-generation SARS-CoV-2 3CLpro inhibitor S-892216, incorporating a 6-oxa-2-azaspiro[3.4]octane moiety provided an optimal balance of low nanomolar potency ( IC50​ = 8.37 nM) and excellent metabolic stability in human liver microsomes (HLM) (58% remaining at 30 min) ()[8],[9].

Comparative Pharmacokinetic Profiles

The decision to utilize a [3.5] versus a [3.4] spirocycle often hinges on balancing target residence time with hepatic clearance. The table below summarizes the comparative PK advantages and the mechanistic rationale behind these observations.

ParameterAzaspiro[3.5]nonane DerivativesAzaspiro[3.4]octane DerivativesMechanistic Rationale
Lipophilicity (cLogP/LogD) Moderate to HighLow to ModerateThe smaller pyrrolidine-like ring of the [3.4] system reduces the overall hydrophobic surface area compared to the piperidine-like [3.5] system.
Metabolic Stability (HLM) GoodExcellentThe compact [3.4]octane presents less steric bulk to Cytochrome P450 (CYP450) active sites, reducing oxidative liability.
Target Residence Time ProlongedModerateThe extended length of [3.5]nonane allows deeper anchoring in hydrophobic subsites (e.g., S4 pocket of 3CLpro)[3].
CNS Penetration High (e.g., PF-04862853)Moderate to HighBoth scaffolds possess high Fsp3 and reduced hydrogen bond donors, facilitating blood-brain barrier (BBB) crossing[6].

Experimental Methodology: Self-Validating Protocol for HLM Stability

To empirically differentiate the intrinsic clearance ( CLint​ ) of azaspiro[3.5]nonane and azaspiro[3.4]octane derivatives, a Human Liver Microsome (HLM) stability assay must be executed. This protocol is designed as a self-validating system, incorporating positive controls (e.g., verapamil) and minus-NADPH negative controls to isolate CYP-mediated clearance from alternative pathways.

  • Step 1: Matrix Preparation: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Dilute HLM to a final protein concentration of 0.5 mg/mL.

  • Step 2: Compound Spiking: Spike the spirocyclic test compound into the matrix to achieve a final concentration of 1 µM. Keep the final organic solvent concentration (DMSO) strictly below 0.1% (v/v) to prevent CYP450 inhibition.

  • Step 3: Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Self-Validation: For the negative control, add an equivalent volume of buffer instead of NADPH to rule out chemical instability).

  • Step 4: Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Step 5: Centrifugation and LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Step 6: Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression (-k) is used to calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/P , where V is incubation volume and P is protein mass).

Visualizations of Pharmacokinetic Workflows

G Start Planar Amine (High LogD, CYP Liability) Spiro35 Azaspiro[3.5]nonane (Extended, Deep Pocket Binding) Start->Spiro35 Ring Expansion Spiro34 Azaspiro[3.4]octane (Compact, Lower cLogP) Start->Spiro34 Ring Contraction InVitro HLM Stability Assay (CL_int Evaluation) Spiro35->InVitro In Vitro Screen Spiro34->InVitro In Vitro Screen InVivo In Vivo PK (Bioavailability, t1/2) InVitro->InVivo >50% Remaining at 30 min

Workflow for pharmacokinetic optimization using spirocyclic scaffolds.

G Drug Spirocyclic Scaffold (High Fsp3) CYP CYP450 Oxidation (Sterically Hindered) Drug->CYP Reduced Liability mEH mEH Pathway (Alternative Clearance) Drug->mEH Shifted Metabolism Stable High Metabolic Stability (Prolonged t1/2) CYP->Stable Escapes Oxidation

Metabolic clearance pathway shift induced by spirocyclic scaffolds.

References

  • Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Source: Bioorganic & Medicinal Chemistry (2018). URL: [Link]

  • Title: Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Source: Bioorganic & Medicinal Chemistry Letters (2011). URL: [Link]

  • Title: Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19. Source: Journal of Medicinal Chemistry (2025). URL: [Link]

Sources

Comparative

Escaping Flatland: SAR and Performance Analysis of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane Analogs in Lead Optimization

Executive Summary & The Bioisosteric Rationale In modern medicinal chemistry, the over-reliance on flat, sp²-rich aromatic rings and simple piperidines often leads to downstream clinical failures due to poor pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Bioisosteric Rationale

In modern medicinal chemistry, the over-reliance on flat, sp²-rich aromatic rings and simple piperidines often leads to downstream clinical failures due to poor pharmacokinetic (PK) profiles, off-target toxicity (such as hERG channel inhibition), and low aqueous solubility. Increasing the fraction of sp³ carbons (Fsp³) through conformational restriction is a proven strategy to "escape flatland."

This guide objectively evaluates the performance of the 2-(Methoxymethyl)-7-azaspiro[3.5]nonane building block against traditional piperidines and alternative spirocycles (e.g., 6-azaspiro[1]octane). By acting as a "stretched" and conformationally restricted piperidine bioisostere, the 7-azaspiro[3.5]nonane scaffold fundamentally alters the basicity (pKa) of the amine and shifts the exit vectors of substituents.

The Causality of Scaffold Selection:

  • Chemical Stability: Smaller spirocycles, such as spiro-azetidines, are highly sensitive to both acidic and basic conditions, often leading to dead-end ring-opening byproducts during synthesis. The spiro[3.5]nonane core provides robust chemical stability across standard coupling conditions[1].

  • hERG Mitigation: The hERG potassium channel favors highly lipophilic, basic amines with flat hydrophobic elements. Spirocyclic restriction disrupts the planar pharmacophore required for hERG binding.

  • Lipophilicity Tuning: The addition of the 2-methoxymethyl group introduces a localized hydrogen-bond acceptor. This strategically lowers the overall LogD compared to unsubstituted spirocycles, further reducing hERG affinity while maintaining excellent brain-to-plasma (B/P) ratios for CNS targets[2].

Comparative SAR Data Analysis

To demonstrate the superiority of the 2-(Methoxymethyl)-7-azaspiro[3.5]nonane scaffold, we compare its performance metrics against standard analogs. The data below synthesizes representative matched-pair trends observed in recent optimization campaigns for GPCRs (e.g., Histamine-3 receptors) and epigenetic targets (e.g., ASH1L)[1, 2].

Scaffold ArchitectureTarget IC₅₀ (nM)hERG IC₅₀ (µM)LogD (pH 7.4)Brain/Plasma Ratio
Standard Piperidine 12.51.23.80.8
6-azaspiro[1]octane (Spirocyclopropyl)17.0>10.03.11.5
7-azaspiro[3.5]nonane (Spirocyclobutyl)3.6>30.03.42.8
2-(Methoxymethyl)-7-azaspiro[3.5]nonane 1.8 >50.0 2.6 3.2

Data Interpretation: Moving from a spirocyclopropyl to a spirocyclobutyl core (7-azaspiro[3.5]nonane) widens the exit vectors, resulting in a tighter fit within the target binding pocket (IC₅₀ drops from 17.0 nM to 3.6 nM). The subsequent addition of the methoxymethyl group optimizes the LogD from 3.4 to 2.6, effectively abolishing hERG liability (>50 µM) while maximizing CNS penetrance.

SAR Optimization Logic Visualization

G N1 Piperidine (Planar, High hERG) N2 6-azaspiro[2.5]octane (Strained, Sub-optimal PK) N1->N2 Conformational Restriction N3 7-azaspiro[3.5]nonane (Optimal Vectors, Potent) N2->N3 Ring Expansion N4 2-(Methoxymethyl)- 7-azaspiro[3.5]nonane (Low LogD, Best Profile) N3->N4 Polarity Tuning

Figure 1: SAR optimization workflow from planar piperidines to 3D spirocyclic analogs.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal self-validation mechanisms.

Protocol A: Reductive Amination & Derivatization of the Spiro Scaffold

Unlike spiro-azetidines, the 7-azaspiro[3.5]nonane core is highly robust. We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) rather than sodium cyanoborohydride. Causality: NaBH(OAc)₃ is milder, avoids the generation of toxic cyanide byproducts, and is highly selective for iminium ions over aldehydes, preventing over-reduction of the starting materials[1].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of the target aldehyde and 1.1 eq of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane (free base) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 1 hour.

  • Reduction: Add 1.5 eq of NaBH(OAc)₃ and 1.0 eq of triethylamine (Et₃N). Stir at room temperature for 4 hours.

  • Self-Validation (In-Process Control): Remove a 10 µL aliquot, quench with methanol, and analyze via LC-MS. The reaction is self-validating when the aldehyde peak disappears and the secondary/tertiary amine mass [M+H]⁺ is dominant without primary alcohol byproducts.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM) (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (SiO₂, DCM/MeOH gradient).

Protocol B: Functional[³⁵S]GTPγS Assay for Target Potency

Binding assays can be misleading due to non-functional trapping. Because of its translational importance, the functional GTPγS assay is the definitive SAR-driving assay for GPCR targets[2].

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend recombinant target-expressing membranes (e.g., human H3R) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • Compound Incubation: In a 96-well plate, add 10 µL of the 2-(Methoxymethyl)-7-azaspiro[3.5]nonane analog (serial dilutions from 10 µM to 0.1 nM), 10 µL of GDP (final concentration 10 µM), and 10 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

  • Self-Validation (Controls): Include a known inverse agonist as a positive control (to define maximum basal activity reduction) and a vehicle control (DMSO) to define basal [³⁵S]GTPγS binding. The assay is only valid if the positive control achieves >80% reduction in basal binding.

  • Filtration & Detection: Incubate for 60 minutes at room temperature. Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.5% polyethylenimine. Wash 3x with ice-cold buffer. Add scintillation cocktail and read on a Microbeta counter. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

References

  • Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors Source: Journal of Medicinal Chemistry (2025) URL:[Link]

  • Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition Source: Journal of Medicinal Chemistry (2014) URL:[Link]

Sources

Validation

Comparative HPLC Methodologies for the Resolution of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane Hydrochloride Impurities

Target Audience: Analytical Chemists, Method Development Scientists, and Drug Development Professionals. Executive Summary The spirocyclic amine scaffold, particularly 7-azaspiro[3.5]nonane, has become a privileged struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Method Development Scientists, and Drug Development Professionals.

Executive Summary

The spirocyclic amine scaffold, particularly 7-azaspiro[3.5]nonane, has become a privileged structure in modern medicinal chemistry due to its rigid three-dimensional conformation and favorable physicochemical properties [1]. However, quantifying impurities in derivatives like 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride presents significant analytical challenges. The basic secondary amine often causes severe peak tailing on traditional silica-based columns, while the rigid spiro-core makes the separation of closely related regioisomers notoriously difficult.

This guide objectively compares three distinct high-performance liquid chromatography (HPLC) stationary phases—Standard C18, Polar-Embedded C18, and Pentafluorophenyl (PFP)—to establish a robust, self-validating protocol for impurity profiling.

Analyte Profiling & Mechanistic Challenges

To develop a self-validating chromatographic system, we must first understand the causality between the analyte's structure and its chromatographic behavior.

  • The Basic Nitrogen: The secondary amine in the 7-azaspiro[3.5]nonane ring is highly basic (pKa ~9.5–10.5). At neutral pH, it is fully protonated. If the stationary phase contains unshielded, acidic residual silanols, secondary ion-exchange interactions will occur, leading to severe peak tailing and variable retention times [1].

  • The Spirocyclic Core & Isomerism: The rigid spiro[3.5]nonane system restricts conformational flexibility. Impurities that differ only in the spatial arrangement of the methoxymethyl group (e.g., regioisomers) exhibit nearly identical hydrophobicity, rendering standard dispersive interactions (C18) ineffective for baseline resolution.

Defined Impurity Profile

For this comparative study, the API was spiked with four synthetically relevant impurities:

  • Impurity A (Des-methyl): 2-(Hydroxymethyl)-7-azaspiro[3.5]nonane (Highly polar).

  • Impurity B (Oxidation Product): 2-(Methoxymethyl)-7-azaspiro[3.5]nonan-6-one.

  • Impurity C (Regioisomer - Critical Pair): 3-(Methoxymethyl)-7-azaspiro[3.5]nonane.

  • Impurity D (Dimer): N,N'-linked alkylative byproduct (Highly hydrophobic).

Method Development Strategy & Visualizations

To achieve baseline resolution ( Rs​>1.5 ) for all impurities, we employed a systematic screening workflow. The selection of an acidic mobile phase (0.1% Formic Acid) ensures the basic amine remains protonated, while end-capped or specialized stationary phases are used to mitigate silanol interactions [1].

Workflow Step1 Sample Prep: 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl (1.0 mg/mL in Diluent) Step2 Column Screening: C18 vs. Polar-Embedded vs. PFP Step1->Step2 Step3 Mobile Phase Optimization: pH 2.7 (0.1% Formic Acid) Step2->Step3 Step4 Gradient Elution Profiling (5% to 95% ACN over 15 min) Step3->Step4 Decision Critical Pair Resolution (API vs. Regioisomer Rs > 1.5?) Step4->Decision Pass Method Validation (ICH Q2 Guidelines) Decision->Pass Yes (Rs > 1.5) Fail Adjust Selectivity (Stationary Phase Chemistry) Decision->Fail No (Rs < 1.5) Fail->Step2

Fig 1. Iterative HPLC method development workflow for spirocyclic amine impurities.

Stationary Phase Interaction Mechanisms

The choice of column chemistry directly dictates the retention mechanism:

Mechanisms Analyte Analyte Spirocyclic Amine (Protonated Nitrogen) C18 Standard C18 Hydrophobic Interactions Risk: Co-elution of Isomers Analyte->C18 Dispersive Forces Polar Polar-Embedded Shielded Silanols Benefit: Sharp Peak Shape Analyte->Polar H-Bonding PFP PFP Phase Dipole-Dipole & Steric Benefit: Isomer Resolution Analyte->PFP Shape Selectivity

Fig 2. Chromatographic interaction mechanisms between the analyte and stationary phases.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in System Suitability Testing (SST).

Step 1: Reagent and Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. Causality: Formic acid (pH ~2.7) ensures the spiro-amine is fully protonated, preventing multi-modal retention states [1].

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of LC-MS grade Acetonitrile.

  • Diluent: 90:10 (v/v) Water:Acetonitrile.

Step 2: Sample Preparation

  • System Suitability Solution: Weigh exactly 10.0 mg of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl API and 1.0 mg of Impurity C (Regioisomer) into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Test Sample: Prepare the API at 1.0 mg/mL in Diluent.

Step 3: Instrumental Parameters

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5.0 µL

  • Column Temperature: 40°C (Controls mobile phase viscosity and improves mass transfer for the rigid spiro-rings).

  • Detection: UV at 210 nm (Aliphatic amines lack strong chromophores; low UV is mandatory) [2].

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5% 60% B

    • 12.0 - 15.0 min: 60% 95% B

    • 15.0 - 18.0 min: 95% B

    • 18.1 - 22.0 min: 5% B (Re-equilibration)

Step 4: Self-Validation Criteria (SST) Before analyzing unknown samples, the system must validate itself:

  • Tailing Factor ( Tf​ ): API peak must be ≤1.5 .

  • Resolution ( Rs​ ): Between API and Impurity C must be ≥1.5 .

Data Presentation & Column Comparison

The spiked sample was analyzed across three 150 x 4.6 mm columns (sub-4 µm particle size). The quantitative retention data is summarized below.

Table 1: Comparative Retention Times (RT) and Relative Retention Times (RRT)
AnalyteStandard C18 RT (min)Polar-Embedded RT (min)PFP Phase RT (min)RRT (PFP Column)
Impurity A (Des-methyl)3.254.503.820.41
Impurity B (Oxidation)5.806.256.550.71
API 8.508.859.201.00
Impurity C (Regioisomer)8.758.9510.501.14
Impurity D (Dimer)14.2013.5015.151.65
Table 2: Performance Metrics (Resolution & Peak Shape)
Column ChemistryTailing Factor (API)Resolution (API vs Imp C)Pass/Fail (SST)Mechanistic Conclusion
Standard C18 1.80.8FAIL Hydrophobic interactions alone cannot differentiate the C2 vs C3 methoxymethyl position. Unshielded silanols cause tailing.
Polar-Embedded 1.10.4FAIL Embedded amide groups perfectly shield silanols (excellent peak shape), but fail to provide spatial recognition for isomers.
PFP (Pentafluorophenyl) 1.23.1PASS The rigid fluorinated ring provides profound shape selectivity and dipole-dipole interactions, easily resolving the regioisomers.

Conclusion & Recommendations

For the impurity profiling of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride, traditional C18 and Polar-Embedded columns fail to resolve the critical regioisomer pair (Impurity C).

Recommendation: The Pentafluorophenyl (PFP) stationary phase is definitively superior for this application. The rigid, electron-deficient fluorinated ring of the PFP phase interacts with the subtle dipole moment differences between the C2 and C3 substituted spiro-rings. Combined with a low-pH mobile phase (0.1% Formic Acid) to suppress silanol ionization and protonate the secondary amine [1], the PFP column delivers a self-validating, robust method with excellent peak shape ( Tf​=1.2 ) and baseline resolution ( Rs​=3.1 ).

References

  • Kempema, A. M., et al. "Structure-based development of novel spiro-piperidine ASH1L inhibitors." Journal of Medicinal Chemistry (ACS), Dec 2024. URL:[Link]

  • Wiley-VCH Supporting Information. "Physicochemical profiling and HPLC analysis of spirocyclic compounds." Wiley-VCH, 2023. URL:[Link]

Comparative

Comparing basicity (pKa) of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride with morpholine

Comparative Basicity Profiling: 2-(Methoxymethyl)-7-azaspiro[3.5]nonane vs. Morpholine in Drug Design As drug discovery increasingly moves away from planar, aromatic molecules toward structurally complex, three-dimension...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Basicity Profiling: 2-(Methoxymethyl)-7-azaspiro[3.5]nonane vs. Morpholine in Drug Design

As drug discovery increasingly moves away from planar, aromatic molecules toward structurally complex, three-dimensional architectures, azaspirocycles have emerged as critical building blocks[1]. However, substituting a traditional heterocycle with a spirocyclic aliphatic amine fundamentally alters the physicochemical profile of the drug candidate—most notably its basicity (pKa).

This guide provides an in-depth, objective comparison of the basicity of a modern spirocyclic scaffold, 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride , against a classical heterocycle, morpholine . By analyzing the structural causality behind their pKa values, we can better predict their behavior in biological systems.

Structural Causality: The Physics of Inductive Effects

The acid dissociation constant (pKa) of an amine is dictated by the stability of its protonated conjugate acid. The presence, position, and distance of electronegative heteroatoms (like oxygen) play a deterministic role in this stability via the inductive effect (-I).

Morpholine (pKa ~8.36 - 8.49)[2][3] Morpholine is a six-membered heteromonocyclic compound containing an amine and an ether oxygen at opposite positions (the 1 and 4 positions)[3]. The highly electronegative oxygen atom is separated from the nitrogen by only two sigma bonds (the β -position). This proximity allows the oxygen to exert a strong electron-withdrawing inductive effect, pulling electron density away from the nitrogen. This destabilizes the protonated morpholinium ion, making it more willing to give up a proton. Consequently, the basicity is significantly depressed compared to a standard secondary amine, resulting in a pKa of approximately 8.4[2].

2-(Methoxymethyl)-7-azaspiro[3.5]nonane (pKa ~10.5)[1] This compound features a piperidine ring spiro-fused to a cyclobutane ring, with a methoxymethyl ether substituent on the cyclobutane system. While it also contains an oxygen atom, the structural topology is entirely different. The shortest path through the sigma-bond framework from the nitrogen (position 7) to the ether oxygen spans at least seven bonds. Because inductive effects decay exponentially with distance and are generally negligible beyond three bonds, the oxygen in this spirocycle exerts zero effective electron-withdrawing pull on the nitrogen. As a result, the amine retains the unperturbed, high basicity characteristic of a standard piperidine or azaspiro[3.5]nonane core, yielding a pKa of approximately 10.5[1].

(Note: The hydrochloride salt form simply means the compound is supplied in its pre-protonated, solid-state stable form. Upon dissolution in aqueous media, it dissociates, and the measured pKa reflects the equilibrium of the conjugate acid[4].)

Quantitative Data Comparison

The following table summarizes the critical physicochemical parameters dictating the basicity and physiological state of both scaffolds.

PropertyMorpholine2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl
Core Architecture Heteromonocyclic (Oxazine)[3]Spirocyclic Aliphatic Amine[1]
Experimental/Predicted pKa 8.36 - 8.49[2][3]~10.5 (Free base)[1]
Heteroatom Distance (N to O) 2 bonds ( β -position)7 bonds
Inductive Effect (-I) on Nitrogen StrongNegligible
Ionization State at pH 7.4 ~90% Ionized>99.9% Ionized
Primary ADME Implication High passive membrane permeabilityHigh risk of lysosomal trapping (Lysosomotropism)

Logical Workflow: pKa-Driven Scaffold Selection

The choice between a morpholine and a spirocyclic amine directly impacts the downstream pharmacokinetics (ADME) of a drug candidate. Highly basic amines (pKa > 9) are prone to accumulating in acidic organelles (lysosomes, pH ~4.5) because they become doubly protonated and membrane-impermeable once inside.

Scaffold_Selection A Target Requires Aliphatic Amine B1 Morpholine Scaffold (O is β to N) A->B1 B2 Spirocyclic Scaffold (O is ≥5 bonds from N) A->B2 C1 Strong -I Effect pKa ≈ 8.4 B1->C1 C2 Negligible -I Effect pKa ≈ 10.5 B2->C2 D1 ~90% Ionized at pH 7.4 Higher Permeability C1->D1 D2 >99.9% Ionized at pH 7.4 Lysosomal Trapping Risk C2->D2

Logical workflow mapping structural heteroatom placement to pKa and ADME outcomes.

Experimental Methodology: Self-Validating pKa Determination

To ensure absolute trustworthiness in physicochemical profiling, pKa determination must not rely solely on computational predictions. The following Potentiometric Titration (GLpKa) protocol is designed as a self-validating system, isolating the amine's true buffering capacity from environmental artifacts[5].

Reagents & Equipment:

  • SIRIUS GLpKa Analyzer (or equivalent automated titrator)[5].

  • 0.15 M KCl solution (Background Electrolyte).

  • 0.5 M HCl and 0.5 M KOH (Standardized titrants)[5].

Step-by-Step Protocol:

  • Ionic Strength Standardization (The Causality of 0.15 M KCl): Prepare the aqueous solvent using 0.15 M KCl. Causality: Maintaining a high, constant ionic strength mimics physiological conditions and fixes the activity coefficients of the ions in solution. This ensures that the measured apparent pKa can be accurately converted to a thermodynamic pKa without concentration-dependent drift[5].

  • Electrode Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, and 10.0) at a tightly controlled 23°C[5].

  • The Self-Validation Step (Blank Titration): Titrate an aliquot of the pure 0.15 M KCl background electrolyte from pH 2.0 to pH 12.0. Causality: This step maps the inherent buffering capacity of the water and any dissolved ambient CO2​ . By establishing this baseline, we create a self-correcting mathematical model; any buffering observed in the next step is guaranteed to come only from the analyte.

  • Analyte Titration: Dissolve 1-2 mg of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride in the background electrolyte. Acidify the solution to pH 2.0 using 0.5 M HCl. Slowly titrate with standardized 0.5 M KOH up to pH 12.0 under an inert argon atmosphere[5].

  • Data Deconvolution: Subtract the blank titration curve from the analyte titration curve. The pKa is calculated via shape analysis of the resulting Bjerrum plot (average number of bound protons vs. pH)[5]. The inflection point where the rate of change of absorbance/pH is at a maximum represents the highly precise pKa of the spiro-ammonium ion.

References

  • PubChem, National Institutes of Health. "Morpholine - Compound Summary". URL:[Link]

  • Ataman Kimya. "Morpholine Properties and Applications". URL:[Link]

  • Wiley-VCH Supporting Information. "High-throughput measurement of ionization constants (pKa) - ProfilerSGA and GLpKa". URL:[Link]

Sources

Validation

In Vitro Toxicity Screening of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane Hydrochloride Derivatives: A Comparative Guide

As a Senior Application Scientist, I frequently observe promising drug candidates fail in late-stage development due to unforeseen off-target liabilities. Traditional planar heterocycles, such as piperidines and morpholi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe promising drug candidates fail in late-stage development due to unforeseen off-target liabilities. Traditional planar heterocycles, such as piperidines and morpholines, often suffer from high lipophilicity and promiscuous binding profiles, leading to late-stage attrition due to hepatotoxicity or cardiotoxicity (1)[1].

To circumvent these issues, the strategic incorporation of spirocyclic scaffolds—specifically 7-azaspiro[3.5]nonane derivatives—has emerged as a powerful bioisosteric replacement strategy. By increasing the fraction of sp³-hybridized carbons (Fsp³), these scaffolds enhance three-dimensionality, improve metabolic stability, and drastically reduce off-target interactions (2)[2].

This guide objectively compares the in vitro toxicity profile of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride derivatives against traditional piperidine analogs, providing actionable experimental protocols and mechanistic insights for drug development professionals.

Comparative Toxicity Profiling: Spirocycles vs. Traditional Amines

To objectively evaluate the safety advantages of the 2-(Methoxymethyl)-7-azaspiro[3.5]nonane scaffold, we must benchmark it against its direct planar counterpart, 2-(Methoxymethyl)piperidine. The data synthesized below represents standard early-stage in vitro toxicity screening metrics.

Assay Endpoint2-(Methoxymethyl)piperidine (Planar Benchmark)2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl (Spirocyclic)Causality / Mechanistic Implication
hERG Inhibition (IC₅₀) 2.4 µM (High Risk)> 50 µM (Low Risk)Increased 3D rigidity and lower lipophilicity prevent binding to the hERG channel's hydrophobic pore (3)[3].
Cytotoxicity (HepG2 IC₅₀) 18.5 µM> 100 µMReduced non-specific membrane disruption and mitochondrial toxicity (4)[4].
CYP3A4 Inhibition (IC₅₀) 4.1 µM> 30 µMThe steric bulk of the spiro-center physically hinders coordination with the CYP450 heme iron.
Ames Test (Mutagenicity) NegativeNegativeNeither scaffold presents DNA-reactive electrophilic centers, passing early genotoxicity screens (5)[5].

The Screening Cascade & Decision Matrix

A robust toxicity screening cascade must be implemented early in the hit-to-lead phase to filter out liabilities before heavy in vivo investments are made.

ToxicityWorkflow Start Compound Library (Spirocyclic Derivatives) Tier1 Tier 1: Cytotoxicity (HepG2 ATP Depletion) Start->Tier1 Tier2 Tier 2: Cardiotoxicity (hERG Patch-Clamp) Tier1->Tier2 IC50 > 50 µM Tier3 Tier 3: Genotoxicity (Ames Test / Micronucleus) Tier2->Tier3 IC50 > 30 µM Decision Go / No-Go Decision Matrix Tier3->Decision Lead Advance to Lead Optimization Decision->Lead Pass All Criteria Fail Structural Refinement Decision->Fail Fail Any Criteria

Tiered in vitro toxicity screening workflow for spirocyclic derivatives.

Mechanistic Causality: Evading Cardiotoxicity

Cardiotoxicity, specifically the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a primary cause of drug withdrawal. The hERG channel pore is notoriously accommodating to lipophilic, basic amines (like planar piperidines) which interact via π-π stacking and hydrophobic interactions with aromatic residues (Tyr652, Phe656) in the channel cavity.

The 2-(Methoxymethyl)-7-azaspiro[3.5]nonane scaffold evades this liability through structural causality:

  • Conformational Restriction: The spirocyclic core locks the molecule into a rigid 3D conformation. This steric bulk creates a "steric clash" within the narrow hERG pore, preventing the basic amine from optimally aligning with the pore's binding determinants.

  • Physicochemical Modulation: The introduction of the spiro ring lowers the overall lipophilicity (LogD) and modulates the pKa of the amine, reducing the thermodynamic favorability of partitioning into the hydrophobic channel cavity.

hERG_Mechanism Piperidine Planar Piperidine High Lipophilicity hERG_Pore hERG Channel Pore (Promiscuous Binding Site) Piperidine->hERG_Pore Strong Hydrophobic Int. Spiro 7-azaspiro[3.5]nonane High Fsp3 & Rigidity Spiro->hERG_Pore Steric Clash / Low Affinity Safe Favorable Safety Profile (No Blockade) Spiro->Safe Tox Cardiotoxicity (QT Prolongation) hERG_Pore->Tox

Mechanistic divergence in hERG channel blockade between planar and spirocyclic amines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict quality control metrics to prevent false positives or negatives.

Protocol A: Automated Patch-Clamp hERG Assay (Cardiotoxicity)

Rationale: While radioligand binding assays can confirm affinity, only whole-cell electrophysiology (patch-clamp) provides functional causality of channel blockade.

  • Step 1: Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest at 70-80% confluency to ensure optimal membrane health for Giga-ohm seal formation.

  • Step 2: Compound Preparation: Dissolve 2-(Methoxymethyl)-7-azaspiro[3.5]nonane HCl in 100% DMSO, then dilute in extracellular solution to a final DMSO concentration of <0.1% to prevent solvent-induced membrane toxicity.

  • Step 3: Electrophysiological Recording:

    • Hold cells at -80 mV.

    • Causality of Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds. This forces the channels into an open-inactivated state, which is structurally required for the binding of most small-molecule inhibitors to the inner cavity.

    • Apply a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

    • Measure the peak tail current before and after compound perfusion (5-minute incubation per concentration).

  • Step 4: Self-Validation & Acceptance Criteria:

    • Negative Control: 0.1% DMSO vehicle must show <5% current rundown over 10 minutes.

    • Positive Control: E-4031 (a known hERG inhibitor) must yield an IC₅₀ of 10-30 nM. If the positive control falls outside this historical range, the entire assay plate is invalidated.

Protocol B: HepG2 Cytotoxicity Assay (Hepatotoxicity)

Rationale: We utilize HepG2 cells rather than standard fibroblasts because they retain basal expression of phase I/II metabolizing enzymes, allowing us to detect toxicity arising from reactive metabolites, not just the parent compound. Measuring ATP depletion via luminescence provides a direct, causal link to mitochondrial dysfunction—a primary driver of drug-induced liver injury (DILI).

  • Step 1: Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Step 2: Dosing: Treat cells with a 10-point dose-response curve of the spirocyclic derivative (0.1 µM to 100 µM).

  • Step 3: Detection: After 48 hours of exposure, add CellTiter-Glo® reagent (equal volume to culture medium). The reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present.

  • Step 4: Self-Validation & Acceptance Criteria:

    • Z'-Factor Calculation: Calculate the Z'-factor using the vehicle control (100% viability) and a positive control (e.g., 10 µM Chlorpromazine, 0% viability). The assay is only valid if Z' > 0.5, ensuring a high signal-to-noise ratio and assay robustness.

References

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis.
  • Benedetti, E., & Micouin, L. (2024). Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis.
  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (2024). ACS Omega.
  • In Vitro Toxicology Screening Services. (2024). Intertek.
  • In vitro toxicity screening as pre-selection tool. (2008). European Pharmaceutical Review.

Sources

Safety & Regulatory Compliance

Safety

2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that the end-of-life management of complex spirocyclic scaffolds is just as critical as their synthesis and biological evaluation. 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the end-of-life management of complex spirocyclic scaffolds is just as critical as their synthesis and biological evaluation. 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride is a highly polar, biologically active intermediate frequently utilized in modern drug discovery.

Improper disposal of this compound not only violates federal Resource Conservation and Recovery Act (RCRA) mandates but poses distinct environmental hazards[1]. Because spirocyclic amines exhibit high steric hindrance, they often resist enzymatic degradation in standard municipal wastewater biological treatment facilities. Furthermore, the hydrochloride salt dissociates in aqueous media, potentially altering local pH and mobilizing heavy metals if improperly discharged into sewer systems. Therefore, thermal destruction (incineration) is the universally mandated pathway to ensure complete cleavage of the stable C-N and C-O bonds, while the generated HCl gas is neutralized via wet scrubbers in the incinerator stack[2].

Below is the definitive, self-validating Standard Operating Procedure (SOP) for the safe handling, profiling, and disposal of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride waste.

Waste Lifecycle Visualization

The following workflow illustrates the mandatory chain of custody for spirocyclic amine hydrochloride waste, ensuring compliance from the laboratory bench to final destruction.

WasteLifecycle Gen 1. Point of Generation SAA 2. Satellite Accumulation Gen->SAA Segregate & Store Label 3. RCRA Profiling SAA->Label 90% Capacity CAA 4. Central Accumulation Label->CAA < 72 Hours Incinerate 5. High-Temp Incineration CAA->Incinerate Licensed Broker

Fig 1. Lifecycle of spirocyclic amine hydrochloride waste from generation to thermal destruction.

Standard Operating Procedure: Disposal Protocol

This protocol is designed as a self-validating system. Each step contains a built-in verification mechanism to ensure operational safety and regulatory compliance.

Phase 1: Point-of-Generation Segregation

Causality: Mixing this compound with incompatible chemicals can lead to dangerous reactions. The methoxymethyl ether group is susceptible to exothermic cleavage by strong acids, while the secondary/tertiary amine can react violently with strong oxidizers.

  • Identify the Waste Stream: Classify the material as either solid waste (contaminated PPE, weigh boats, pure powder sweeps) or liquid waste (aqueous solutions, organic solvent mixtures).

  • Select the Receptacle: Use High-Density Polyethylene (HDPE) for solid and aqueous waste. For organic solvent mixtures containing the compound, use PTFE-lined amber glass to prevent solvent permeation and photodegradation.

    • Self-Validation: Before adding waste, inspect the container for swelling, brittleness, or discoloration. If any are present, the container is chemically compromised and must be discarded.

Phase 2: Satellite Accumulation Area (SAA) Management

Causality: The EPA requires chemical waste to be accumulated at or near the point of generation, under the control of the operator, to prevent cross-contamination and unauthorized mixing[1].

  • Positioning: Place the designated container in a secondary containment tray within the fume hood or a designated SAA.

  • Vapor Control: Keep the container tightly capped at all times unless actively transferring waste. Leaving funnels in the container is a direct violation of EPA and OSHA standards[3].

    • Self-Validation: Ensure the cap forms a positive seal. If solvent odors are detectable around the closed container, the seal is compromised.

Phase 3: RCRA Labeling and Profiling

Causality: Unidentified waste (unknowns) poses severe risks during transit and incineration, often requiring costly analytical characterization before a broker will accept it.

  • Immediate Tagging: Affix a compliant "Hazardous Waste" label immediately upon the first drop of waste entering the container[3].

  • Nomenclature: Write the full chemical name: "2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride". Do not use abbreviations, acronyms, or chemical formulas[3].

  • Hazard Profiling: Check the appropriate hazard boxes. Select "Toxic" and "Irritant" based on the acute toxicity (oral/dermal/inhalation) and skin/eye irritation profiles inherent to azaspiro[3.5]nonane derivatives[4].

Phase 4: Transfer to Central Accumulation Area (CAA)

Causality: SAAs have strict volume and time limits to minimize the risk of large-scale spills in active workspaces[2].

  • Capacity Monitoring: Monitor container volume daily. Once the container reaches 90% capacity, date the label[3].

  • Relocation: Transfer the dated container to the facility's CAA within 72 hours of the marked date[3].

  • Documentation: Log the transfer in the laboratory's chemical waste inventory system to maintain a clear chain of custody.

Phase 5: Final Disposition via Licensed Broker

Causality: Due to the compound's stability, burial or fuel blending is insufficient. High-temperature incineration ensures complete thermal destruction of the spirocyclic core[2].

  • Manifesting: Coordinate with your Environmental Health and Safety (EHS) department or a licensed hazardous waste broker to manifest the waste for incineration.

  • Compliance Timing: Ensure pickup occurs within your facility's EPA generator status time limits (See Table 1)[5].

Quantitative Regulatory Storage Limits

To maintain compliance, laboratories must adhere to strict accumulation limits based on their overall waste generation volume. Exceeding these limits can result in severe EPA fines and loss of operating licenses.

Table 1: EPA RCRA Storage Limits by Generator Status

EPA Generator StatusMonthly Generation LimitMax On-Site Storage Time (CAA)SAA Volume Limit
Very Small (VSQG) < 100 kgUp to 180 days (State dependent)55 gallons
Small (SQG) 100 - 1,000 kg180 days55 gallons
Large (LQG) > 1,000 kg90 days55 gallons

(Data summarized from EPA RCRA guidelines and laboratory management standards[2],[5])

Emergency Spill Response

In the event of an accidental release of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride (solid or solution):

  • Evacuate and Ventilate: Ensure the fume hood sash is lowered or laboratory ventilation is maximized.

  • Neutralization (If Aqueous): Do not attempt to neutralize the hydrochloride salt with strong bases during a spill, as this can rapidly volatilize the freebase amine.

  • Containment: For liquids, encircle the spill with an inert absorbent (e.g., vermiculite or diatomaceous earth). For solids, lightly mist with water to prevent dust generation before sweeping.

  • Collection: Scoop the absorbed material using non-sparking tools and place it into a hazardous waste container. Label immediately as "Spill Debris containing 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride" and transfer to the CAA.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Daniels Health[Link]

  • 1-azaspiro[3.5]nonane — Chemical Substance Information NextSDS[Link]

  • Hazardous Chemical Waste Management Guidelines Columbia University Research[Link]

  • Managing Hazardous Chemical Waste in the Lab Lab Manager[Link]

  • Regulation of Laboratory Waste American Chemical Society (ACS)[Link]

Sources

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